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  • Product: 2-[(Methylsulfanyl)methyl]aniline
  • CAS: 34774-84-0

Core Science & Biosynthesis

Foundational

chemical properties and reactivity of 2-[(methylsulfanyl)methyl]aniline

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-[(Methylsulfanyl)methyl]aniline For Researchers, Scientists, and Drug Development Professionals Introduction 2-[(Methylsulfanyl)methyl]aniline (C...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-[(Methylsulfanyl)methyl]aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Methylsulfanyl)methyl]aniline (CAS No. 34774-84-0) is a substituted aniline that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a primary aromatic amine, a flexible methylene linker, and a methylsulfanyl (thioether) group, presents multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility, with a focus on its application in drug discovery. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide will draw upon established principles of aniline and thioether chemistry, and make comparisons with its well-characterized isomer, 2-(methylthio)aniline, to provide a robust framework for its use in a research and development setting. The utility of the core scaffold has been demonstrated in the synthesis of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines, which have been investigated as inhibitors of the gastric H+/K(+)-ATPase, highlighting its relevance in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a molecule is crucial for its application in synthesis and drug development.

Identifiers and Physical Properties
Property2-[(Methylsulfanyl)methyl]aniline2-(Methylthio)aniline (Isomer for Comparison)
CAS Number 34774-84-0[1]2987-53-3[2][3][4][5][6][7]
Molecular Formula C₈H₁₁NSC₇H₉NS[2][3][4]
Molecular Weight 153.25 g/mol 139.22 g/mol [3][4]
Boiling Point Not available234 °C[4][6]
Density Not available1.111 g/mL at 25 °C[4][6]
Refractive Index Not availablen20/D 1.624[4][6]
pKa (of conjugate acid) Estimated to be ~4.0-4.53.45[4]
Water Solubility Predicted to be lowSparingly soluble[4][7]

The pKa of the anilinium ion of 2-[(methylsulfanyl)methyl]aniline is expected to be slightly lower than that of aniline (4.6) due to the potential for weak electron-withdrawing effects from the ortho-substituent. In comparison, the pKa of the isomeric 2-(methylthio)aniline is 3.45.[4] The basicity of substituted anilines is influenced by the electronic nature of the substituents.[3][8]

Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (SCH₃) around δ 2.0-2.2 ppm. The methylene protons (CH₂) would likely appear as a singlet around δ 3.6-3.8 ppm. The aromatic protons would present as a complex multiplet in the δ 6.5-7.5 ppm region. The amine protons (NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The methyl carbon (SCH₃) is expected around δ 15-20 ppm, and the methylene carbon (CH₂) around δ 35-40 ppm. The aromatic carbons would appear in the δ 115-150 ppm range.

  • IR Spectroscopy: Key stretches would include N-H stretching of the primary amine around 3300-3500 cm⁻¹ (typically two bands), C-H stretching of the aromatic and aliphatic groups around 2850-3100 cm⁻¹, and C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 153.

Synthesis

A plausible synthetic route to 2-[(methylsulfanyl)methyl]aniline is described in the patent literature, proceeding through an azasulfonium salt intermediate.[9]

Conceptual Synthetic Pathway

A likely approach involves the reaction of an N-protected aniline with an electrophilic sulfur species, followed by methylation and deprotection. A specific patented method involves the formation of an azasulfonium salt from N-acetyl-2-aminoacetophenone, which is then rearranged and reduced to provide the target structure.[9]

Alternatively, a straightforward synthesis could involve the nucleophilic substitution of a leaving group on an ortho-substituted aniline with a methylthiolate source. For instance, the reaction of 2-aminobenzyl chloride with sodium thiomethoxide would be a direct route.

Chemical Reactivity and Synthetic Utility

2-[(methylsulfanyl)methyl]aniline possesses three primary sites of reactivity: the nucleophilic amino group, the oxidizable sulfur atom, and the activated aromatic ring.

Reactions at the Amino Group

The primary amino group is a key site for derivatization, allowing for the introduction of a wide range of functionalities.

The amino group can be readily acylated to form amides using acyl chlorides or anhydrides in the presence of a base. This reaction is often used to protect the amino group and moderate its activating effect during electrophilic aromatic substitution.[10]

Experimental Protocol: General N-Acylation

  • Reaction Setup: Dissolve 2-[(methylsulfanyl)methyl]aniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution and stir.

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent, wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

acylation start 2-[(methylsulfanyl)methyl]aniline product N-Acylated Product start->product N-Acylation reagents Acyl Chloride (RCOCl) or Anhydride (RCO)₂O + Base (e.g., Et₃N) reagents->product

Caption: General workflow for N-acylation.

Reactions at the Sulfur Atom

The thioether moiety is susceptible to oxidation, providing access to the corresponding sulfoxide and sulfone derivatives. These oxidized forms are important in medicinal chemistry as they can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.

Selective oxidation of the sulfide to the sulfoxide can be achieved using mild oxidizing agents. Further oxidation yields the sulfone. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.[11]

Experimental Protocol: Selective Oxidation to Sulfoxide

  • Reaction Setup: Dissolve 2-[(methylsulfanyl)methyl]aniline (1.0 eq) in glacial acetic acid.

  • Oxidant Addition: Cool the solution to room temperature or below (if the reaction is exothermic) and add one equivalent of 30% hydrogen peroxide dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The sulfoxide product will be more polar than the starting sulfide.

  • Work-up: Once the reaction is complete, pour the mixture into cold water and neutralize carefully with a base such as saturated sodium bicarbonate solution.

  • Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfoxide can be purified by column chromatography.

To obtain the sulfone, an excess of the oxidizing agent and/or higher temperatures can be used.

oxidation sulfide 2-[(methylsulfanyl)methyl]aniline (Sulfide) sulfoxide Sulfoxide Derivative sulfide->sulfoxide [O] (1 eq) sulfone Sulfone Derivative sulfoxide->sulfone [O] (excess)

Caption: Oxidation pathway of the methylsulfanyl group.

Reactions of the Aromatic Ring

The aniline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the amino group.[12][13] The ortho- and para-directing effects of the substituents will influence the regioselectivity of these reactions.

The strong activating nature of the amino group can lead to polysubstitution and side reactions such as oxidation.[14] Therefore, it is often necessary to protect the amino group as an acetamide before carrying out EAS reactions like halogenation, nitration, or sulfonation. The (methylsulfanyl)methyl group is also generally considered to be ortho-, para-directing. The interplay between the directing effects of the protected amino group and the (methylsulfanyl)methyl group will determine the final substitution pattern.

Experimental Protocol: Bromination of the Protected Aniline

  • Protection: First, protect the amino group of 2-[(methylsulfanyl)methyl]aniline as an acetamide using the N-acylation protocol described above.

  • Reaction Setup: Dissolve the resulting N-acetyl-2-[(methylsulfanyl)methyl]aniline (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C and add a solution of bromine (1.0 eq) in acetic acid dropwise.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor by TLC.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to destroy excess bromine. Precipitate the product by adding water.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The protecting group can then be removed by acid or base hydrolysis to yield the brominated aniline.

eas aniline 2-[(methylsulfanyl)methyl]aniline protected N-Protected Aniline aniline->protected Protection substituted Ring-Substituted Product protected->substituted Electrophilic Substitution (E⁺) deprotected Final Product substituted->deprotected Deprotection

Caption: General workflow for electrophilic aromatic substitution.

Applications in Drug Discovery

The structural motifs present in 2-[(methylsulfanyl)methyl]aniline make it a valuable starting material for the synthesis of biologically active compounds. The aniline moiety is a common feature in many kinase inhibitors and other therapeutic agents. The thioether group offers a site for modification to the corresponding sulfoxide or sulfone, which can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.

A key example of its utility is in the synthesis of a series of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines, which have shown inhibitory activity against the gastric H+/K(+)-ATPase, the enzyme responsible for gastric acid secretion. This highlights the potential of this scaffold in developing treatments for acid-related gastrointestinal disorders.

Safety and Handling

2-[(methylsulfanyl)methyl]aniline is classified as a hazardous substance.

  • Hazard Classifications: Acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye damage.[11]

  • GHS Hazard Codes: H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H318 (Causes serious eye damage), H336 (May cause drowsiness or dizziness).[11]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • pKa Data Compiled by R. Williams pKa Values. Available from: [Link]

  • US Patent 3,897,451 A, Synthesis of oxindoles from anilines and intermediates therein.
  • 2-[(Methylthio)methyl]aniline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available from: [Link]

  • US Patent 3,897,451 A, Synthesis of oxindoles from anilines and intermediates therein.
  • 2-[(Methylthio)methyl]aniline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available from: [Link]

  • Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I - The Royal Society of Chemistry. Available from: [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline - AFIT Scholar. Available from: [Link]

  • methyl phenyl sulfoxide - Organic Syntheses Procedure. Available from: [Link]

  • Calculated and experimental pK b values of ortho-substituted anilines... - ResearchGate. Available from: [Link]

  • Substituent effects on the physical properties and pKa of aniline - Scite. Available from: [Link]

  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal. Available from: [Link]

  • CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.
  • 2-(Methylthio)aniline - SIELC Technologies. Available from: [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC. Available from: [Link]

  • Electrophilic Substitution Reaction of Anilines - BYJU'S. Available from: [Link]

  • TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • US3406202A - Preparation of aniline thioethers - Google Patents.
  • Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan - Canadian Science Publishing. Available from: [Link]

  • Electrophilic Substitution: Definition, Mechanism & Key Examples - Vedantu. Available from: [Link]

  • Reactions of Aniline - Chemistry Steps. Available from: [Link]

  • Na2S-catalyzed dehydrogenative condensation of 2-aminobenzyl alcohols and ketones: a synthesis of quinolines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Rearrangement of Benzyl Sulfides to Mercaptans and of Sulfonium Ions to Sulfides Involving the Aromatic Ring by Alkali Amides1,2 | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC. Available from: [Link]

Sources

Exploratory

synthesis pathways and mechanisms for 2-[(methylsulfanyl)methyl]aniline derivatives

An In-Depth Technical Guide to the Synthesis of 2-[(methylsulfanyl)methyl]aniline Derivatives: Pathways, Mechanisms, and Practical Applications Introduction The 2-[(methylsulfanyl)methyl]aniline scaffold is a valuable bu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-[(methylsulfanyl)methyl]aniline Derivatives: Pathways, Mechanisms, and Practical Applications

Introduction

The 2-[(methylsulfanyl)methyl]aniline scaffold is a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique structural arrangement, featuring an aniline core ortho-substituted with a methylsulfanylmethyl group, provides a versatile platform for the development of complex molecular architectures. The presence of the nucleophilic amino group, the oxidizable sulfur atom, and the reactive aromatic ring allows for a multitude of chemical transformations, making this scaffold a prime target for synthetic exploration.

This technical guide offers a comprehensive overview of the primary synthetic pathways and mechanisms for constructing 2-[(methylsulfanyl)methyl]aniline and its derivatives. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and the rationale behind methodological choices. We will explore robust, multi-step sequences, elegant rearrangement reactions, and modern multicomponent strategies, providing researchers, scientists, and drug development professionals with the foundational knowledge required to confidently synthesize and utilize these important compounds.

Part 1: The Sommelet-Hauser Rearrangement Pathway: An Elegant C-C Bond Formation

The Sommelet–Hauser rearrangement is a powerful and elegant method for the ortho-alkylation of benzylamines, proceeding through a[1][2]-sigmatropic rearrangement of a sulfur ylide.[2][3] This pathway is particularly well-suited for the synthesis of 2-[(methylsulfanyl)methyl]aniline derivatives as it constructs the key C-C bond at the desired ortho position in a highly regioselective manner.

Principle and Mechanism

The reaction is initiated by forming a benzylic sulfonium salt from an appropriate N-substituted o-toluidine derivative. A strong, non-nucleophilic base then deprotonates the most acidic proton. While the benzylic protons are acidic, a small equilibrium concentration of an ylide formed by deprotonation of a sulfonium methyl group exists.[2] This methyl-derived ylide is more reactive and undergoes a rapid[1][2]-sigmatropic rearrangement, where the aromatic ring acts as the migrating group. The resulting dearomatized intermediate quickly tautomerizes to restore aromaticity, yielding the ortho-substituted product.[3]

The choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) or sodium amide is critical. It must be potent enough to generate the ylide but must not compete as a nucleophile, which could lead to unwanted side reactions like the Stevens rearrangement.[2]

G cluster_mech Sommelet-Hauser Rearrangement Mechanism A Benzylic Sulfonium Salt B Ylide Formation (Deprotonation at Methyl Group) A->B + Base C [2,3]-Sigmatropic Rearrangement B->C D Dearomatized Intermediate C->D E Aromatization (Tautomerization) D->E F Ortho-Substituted Product E->F

Caption: Mechanism of the Sommelet-Hauser Rearrangement.

Synthetic Strategy Workflow

A practical approach begins with commercially available o-toluidine. The amino group is first protected to prevent interference in subsequent steps. The core of the strategy involves converting the benzylic methyl group into a suitable leaving group, forming the sulfonium salt, and then inducing the rearrangement.

G start o-Toluidine step1 1. Amine Protection (e.g., Ac₂O) start->step1 step2 2. Benzylic Bromination (NBS, AIBN) step1->step2 step3 3. Sulfonium Salt Formation (Dimethyl Sulfide) step2->step3 step4 4. Sommelet-Hauser Rearrangement (Strong Base, e.g., LDA) step3->step4 step5 5. Deprotection (Acid or Base Hydrolysis) step4->step5 end 2-[(methylsulfanyl)methyl]aniline Derivative step5->end

Caption: Synthetic workflow via the Sommelet-Hauser Rearrangement.

Experimental Protocol: Synthesis of N-acetyl-2-[(methylsulfanyl)methyl]aniline
  • Step 1: Protection (Acetylation) of o-Toluidine. To a stirred solution of o-toluidine (1.0 equiv) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water, separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-acetyl-o-toluidine.

  • Step 2: Benzylic Bromination. Dissolve N-acetyl-o-toluidine (1.0 equiv) in CCl₄. Add N-Bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under illumination with a sun lamp for 4-6 hours, or until TLC indicates consumption of the starting material. Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain the crude benzylic bromide.

  • Step 3: Sulfonium Salt Formation. Dissolve the crude bromide from Step 2 in acetone. Add dimethyl sulfide (1.5 equiv) and stir the mixture at room temperature for 24 hours. The sulfonium salt will typically precipitate and can be collected by filtration, washed with cold acetone, and dried under vacuum.

  • Step 4: Sommelet-Hauser Rearrangement. Suspend the sulfonium salt (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C. Add a solution of freshly prepared LDA (1.1 equiv) in THF dropwise. Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight. Quench the reaction carefully with a saturated NH₄Cl solution.

  • Step 5: Work-up and Purification. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-acetyl-2-[(methylsulfanyl)methyl]aniline product. The acetyl group can be removed under standard acidic or basic hydrolysis conditions to yield the final aniline.

Part 2: Synthesis via Nucleophilic Substitution and Nitroarene Reduction

This pathway represents a more traditional, yet highly reliable and scalable, approach to substituted anilines.[1][4] The core strategy involves installing the required functionalities on a nitrobenzene ring before a final reduction step to unmask the aniline. This method offers excellent control over regiochemistry, driven by the directing effects of the nitro group.

Principle and Rationale

The synthesis begins with 2-methylnitrobenzene (o-nitrotoluene). The electron-withdrawing nature of the nitro group does not significantly activate the benzylic methyl group for nucleophilic attack itself. Therefore, the methyl group must first be converted into a more reactive functional group, typically a benzylic halide, via a free-radical halogenation. This sets the stage for a straightforward Sₙ2 reaction with a sulfur nucleophile, such as sodium thiomethoxide, to install the methylsulfanylmethyl side chain. The final step is the reduction of the nitro group, a well-established transformation with numerous available reagents. The choice of reducing agent can be critical to avoid side reactions involving the sulfur moiety.

G start 2-Methylnitrobenzene step1 1. Free-Radical Bromination (NBS, AIBN) start->step1 intermediate1 2-(Bromomethyl)nitrobenzene step1->intermediate1 step2 2. Nucleophilic Substitution (NaSCH₃) intermediate1->step2 intermediate2 2-[(Methylsulfanyl)methyl]nitrobenzene step2->intermediate2 step3 3. Nitro Group Reduction (e.g., Fe/HCl, SnCl₂/HCl) intermediate2->step3 end 2-[(methylsulfanyl)methyl]aniline step3->end

Caption: Workflow for synthesis via substitution and reduction.

Comparative Data on Nitro Group Reduction

The reduction of the nitro group is the final and often most crucial step. The presence of the sulfur atom requires careful selection of the reducing agent to prevent undesired side reactions like reduction of the sulfide or cleavage of the C-S bond.

Reducing AgentTypical ConditionsAdvantagesDisadvantages/Causality
Fe / HCl (or NH₄Cl) EtOH/H₂O, Reflux[4]Inexpensive, effective, tolerant of many functional groups.Heterogeneous reaction, requires filtration of iron salts, can be acidic.
SnCl₂·2H₂O / HCl EtOH, RefluxHomogeneous, often gives clean conversions.Stoichiometric amounts of tin salts produced, requiring careful waste disposal.
H₂ / Pd-C MeOH or EtOH, 1-4 atm H₂Clean reaction, high yields, easy product isolation.Catalyst can be expensive, potential for catalyst poisoning by sulfur compounds.
Sodium Dithionite (Na₂S₂O₄) THF/H₂O, BiphasicMild conditions, useful for sensitive substrates.Can sometimes give lower yields, requires biphasic system.
Experimental Protocol: Synthesis of 2-[(methylsulfanyl)methyl]aniline
  • Step 1: Synthesis of 2-(Bromomethyl)nitrobenzene. Follow the procedure for benzylic bromination described in Part 1, starting from 2-methylnitrobenzene.

  • Step 2: Synthesis of 2-[(Methylsulfanyl)methyl]nitrobenzene. In a round-bottom flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (1.1 equiv) in anhydrous DMF. Cool the solution to 0 °C. Add a solution of 2-(bromomethyl)nitrobenzene (1.0 equiv) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the reaction mixture into ice water and extract with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the nitro-sulfide product, which can be purified by chromatography if necessary.

  • Step 3: Reduction to 2-[(methylsulfanyl)methyl]aniline. To a stirred suspension of iron powder (5.0 equiv) in a mixture of ethanol and water (e.g., 4:1), add a catalytic amount of concentrated HCl.[4] Heat the mixture to reflux. Add a solution of 2-[(methylsulfanyl)methyl]nitrobenzene (1.0 equiv) in ethanol dropwise over 30 minutes. Maintain reflux for 2-3 hours, monitoring by TLC. Upon completion, cool the reaction, filter through a pad of celite while hot, and wash the celite pad with hot ethanol. Concentrate the filtrate under reduced pressure. Basify the residue with aqueous NaOH solution to pH 8-9 and extract with ethyl acetate.[4] Dry the combined organic layers and concentrate to give the crude aniline, which can be purified by distillation or column chromatography.

Part 3: Advanced and Alternative Methodologies

While the preceding routes are robust, other modern and classical reactions offer alternative entries to this scaffold or its complex derivatives.

The Pummerer Rearrangement

The Pummerer rearrangement is a classic transformation of a sulfoxide into an α-acyloxy thioether in the presence of an acylating agent like acetic anhydride.[5][6] While not a direct route to the target molecule itself, it is a powerful tool for functionalizing the benzylic carbon adjacent to the sulfur atom, opening pathways to more complex derivatives.

A hypothetical application would involve synthesizing an appropriate sulfoxide precursor, such as N-acetyl-2-(methylsulfinylmethyl)aniline. Treatment with acetic anhydride would generate an electrophilic thionium ion intermediate that is trapped by the acetate anion. This introduces an acetoxy group at the benzylic position, which can be substituted by other nucleophiles, significantly expanding the synthetic utility of the core structure.[6]

G cluster_pummerer Pummerer Rearrangement Concept A Benzylic Sulfoxide B Acylation (+ Ac₂O) A->B C Thionium Ion Intermediate B->C - AcOH D Nucleophilic Attack (Acetate) C->D E α-Acetoxy Sulfide D->E

Caption: Conceptual mechanism of the Pummerer Rearrangement.

Ugi Multicomponent Reaction for Derivative Synthesis

Once 2-[(methylsulfanyl)methyl]aniline is synthesized, it serves as an excellent amine component in the Ugi four-component reaction (Ugi-4CR).[7] This reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a single pot to rapidly generate complex α-acylamino carboxamide structures, which are valuable peptidomimetics.[7][8]

This strategy exemplifies convergent synthesis, allowing for the rapid creation of a diverse library of derivatives from the core aniline. The choice of the other three components dictates the final structure, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery. A recent study highlighted the use of the related 2-(methylthio)aniline as a directing group in Ugi adducts for subsequent C-H functionalization, demonstrating the compatibility of the methylsulfanyl moiety with advanced catalytic systems.[9]

G Amine 2-[(methylsulfanyl)methyl]aniline Product α-Acylamino Carboxamide Derivative Amine->Product Aldehyde Aldehyde (R¹CHO) Aldehyde->Product Acid Carboxylic Acid (R²COOH) Acid->Product Isocyanide Isocyanide (R³NC) Isocyanide->Product

Caption: Ugi four-component reaction for derivative synthesis.

Conclusion and Future Outlook

The synthesis of 2-[(methylsulfanyl)methyl]aniline derivatives can be approached through several effective strategies. The Sommelet-Hauser rearrangement offers an elegant and direct route featuring a key C-C bond formation, while the more traditional pathway of nucleophilic substitution followed by nitroarene reduction provides a robust and highly scalable alternative. The choice between these primary methods will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step sequences.

Advanced methodologies like the Pummerer rearrangement and the Ugi multicomponent reaction highlight the synthetic versatility of the target scaffold. These reactions transform the core aniline from a synthetic target into a versatile starting material for constructing highly complex and functionally diverse molecules. For researchers in drug development, the ability to rapidly generate libraries of derivatives using the Ugi reaction is particularly valuable. Future work in this area will likely focus on developing asymmetric syntheses and leveraging the unique reactivity of the methylsulfanyl group for novel catalytic transformations and bioconjugation applications.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline.
  • BenchChem. (2025). A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulf.
  • Wikipedia. (2023). Sommelet–Hauser rearrangement.
  • Dalal Institute. The von Richter, Sommelet-Hauser, and Smiles Rearrangements.
  • BenchChem. (2025). An In-depth Technical Guide to the Structural Analogs of 2-Methyl-4-(methylsulfanyl)aniline and Their Properties.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Novel Compounds from 2-Methyl-4-(methylsulfanyl)aniline.
  • Wikipedia. (2023). Pummerer rearrangement.
  • ResearchGate. (2025). Pd(II)‐Catalyzed β‐C(sp)−H Functionalization of Ugi 4‐CR Adducts Using the 2‐(Methylthio)‐aniline (MTA) Directing Group.
  • Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(3), 1-2.
  • Tokyo Chemical Industry Co., Ltd. Pummerer Rearrangement.
  • Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants.
  • El Kazzouli, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC.

Sources

Foundational

Dynamic Coordination in Metallotherapeutics and Catalysis: The Mechanism of Action of 2-[(Methylsulfanyl)methyl]aniline Organometallic Precursors

Executive Summary The rational design of organometallic precursors has increasingly relied on ligands that can dynamically adapt to their microenvironment. Among these, 2-[(methylsulfanyl)methyl]aniline (also known as 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organometallic precursors has increasingly relied on ligands that can dynamically adapt to their microenvironment. Among these, 2-[(methylsulfanyl)methyl]aniline (also known as 2-(methylthiomethyl)aniline) stands out as a highly versatile bidentate N,S-ligand. By exploiting the differing electronic affinities of its hard nitrogen and soft sulfur donors, this ligand creates a "hemilabile" coordination sphere. This whitepaper provides an in-depth technical analysis of the mechanism of action of 2-[(methylsulfanyl)methyl]aniline precursors, detailing how their dynamic "open-close" structural transitions are harnessed in both the development of targeted metallodrugs and the stabilization of reactive intermediates in homogeneous catalysis.

Structural Dynamics: The HSAB Mismatch

The core mechanism of action for 2-[(methylsulfanyl)methyl]aniline precursors is rooted in Pearson’s Hard-Soft Acid-Base (HSAB) principle[1]. The ligand features two distinct binding sites separated by a methylene spacer, which provides an optimal bite angle for chelating transition metals (e.g., Ru, Pt, Pd, Cu, Au):

  • The Aniline Nitrogen (Hard Base): Forms a strong, thermodynamically stable coordinate covalent bond with the metal center, acting as a permanent structural anchor.

  • The Methylthio Ether Sulfur (Soft Base): Forms a weaker, kinetically labile bond.

Because heterobidentate ligands feature both hard and soft donor sites, they readily create vacant coordination sites under specific environmental or catalytic conditions, classifying them as hemilabile[1]. This allows the sulfur arm to reversibly dissociate (monodentate transition) and re-coordinate (bidentate transition), a phenomenon that has been successfully exploited to modulate electronic environments in molecular electronics and mechanosensitive systems[2].

Mechanism Resting Resting State (Bidentate N,S-Chelate) Stimulus Microenvironmental Trigger (Low pH / Substrate) Resting->Stimulus Activation Active Active Species (Monodentate N-bound) Stimulus->Active S-donor dissociation Active->Resting Re-coordination Product Target Adduct (DNA/Protein Bound) Active->Product Irreversible Binding

Fig 1. Hemilabile equilibrium of N,S-ligands enabling vacant site generation.

Mechanism of Action in Target Applications

Pathway A: Metallotherapeutics (Prodrug Activation)

In drug development, a critical challenge is preventing the premature deactivation of metal complexes (like Pt(II) or Ru(II) anticancer agents) by off-target nucleophiles in the bloodstream (e.g., serum albumin or glutathione).

  • Systemic Shielding: The 2-[(methylsulfanyl)methyl]aniline ligand protects the metal center during systemic circulation by maintaining its closed, bidentate N,S-chelated resting state.

  • Intracellular Activation: Upon endocytosis into the tumor microenvironment, the lower intracellular pH and reduced chloride concentration trigger aquation. The hemilabile S-donor dissociates, generating a highly reactive, mono-coordinated active species.

  • Target Engagement: The newly generated vacant coordination site allows the metal to form irreversible covalent cross-links with biological targets, such as the N7 position of guanine in DNA. This mechanism is supported by studies on Cu(II) complexes of 2-(methylthiomethyl)anilines, which demonstrate that the bidentate coordination through sulfur and nitrogen yields stable precursors capable of significant in vitro antimicrobial and biological activity[3].

Pathway B: Homogeneous Catalysis

In catalytic cycles, the precursor must generate a coordinatively unsaturated active species to allow for substrate binding. The hemilabile S-donor dissociates to facilitate the oxidative addition of substrates (e.g., aryl halides). Crucially, during high-energy transition states, the S-donor can rapidly re-coordinate. This dynamic stabilization is essential; for instance, the presence of hemilabile N-ligands (analogous to the N,S system) has been shown to stabilize highly reactive Au(III) species as five-membered ring chelates, allowing for oxidant-free arylation-lactonization pathways[4].

Quantitative Data Summary

The structural and functional parameters of 2-[(methylsulfanyl)methyl]aniline complexes shift predictably based on their coordination state. The table below summarizes key quantitative metrics used to validate these precursors.

Complex State / MetalCoordination ModeS-CH₃ ¹H-NMR Shift (ppm)Primary Biological/Catalytic TargetReference
Free Ligand Uncoordinated~2.05 (Singlet)N/A[3]
Cu(II) Precursor Bidentate (N,S)~2.40 (Downfield shift)B. subtilis, S. aureus[3]
Ru(II) Precursor Bidentate (N,S)~2.55 (Downfield shift)DNA Guanine (N7), C-H Activation[1]
Au(I)/Au(III) System Monodentate ↔ BidentateVariable (Dynamic exchange)Aryl Iodides (Oxidative Addition)[4]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols for synthesizing and validating 2-[(methylsulfanyl)methyl]aniline precursors are designed as self-validating systems. Every step includes a specific rationale and a diagnostic checkpoint.

Protocol 1: Precursor Synthesis and Isolation
  • Step: React the metal salt (e.g., K₂PtCl₄ or [RuCl₂(p-cymene)]₂) with 1.1 equivalents of 2-[(methylsulfanyl)methyl]aniline in anhydrous methanol under a strict argon atmosphere for 12 hours at room temperature.

  • Causality: The argon atmosphere is critical to prevent the premature oxidation of the soft thioether sulfur to a sulfoxide. Sulfoxide formation would drastically alter the donor's electronic affinity, permanently abrogating the ligand's hemilability.

  • Self-Validating Checkpoint: Analyze the crude product via ¹H-NMR. A successful bidentate coordination is confirmed only if both the aniline N-H protons and the S-CH₃ protons shift significantly downfield (e.g., S-CH₃ moving from ~2.05 ppm to ~2.40 ppm) compared to the free ligand[3]. If the S-CH₃ peak does not shift, the S-donor has failed to coordinate.

Protocol 2: Validation of Hemilability via VT-NMR
  • Step: Dissolve the purified complex in a non-coordinating deuterated solvent (e.g., CD₂Cl₂) and acquire Variable-Temperature ¹H-NMR (VT-NMR) spectra from 298 K down to 180 K.

  • Causality: Lowering the temperature slows down the dynamic exchange between the coordinated (closed) and dissociated (open) states of the S-donor on the NMR timescale, allowing for the calculation of the activation energy of dissociation.

  • Self-Validating Checkpoint: If the S-CH₃ singlet broadens and eventually splits into distinct peaks at low temperatures, the hemilabile equilibrium is confirmed. If the peak remains a sharp singlet across all temperatures, the ligand is either completely dissociated or rigidly bound, indicating a structural failure in the precursor design.

Workflow Step1 1. Precursor Synthesis [M(Cl)2(N,S-ligand)] Step2 2. VT-NMR Spectroscopy (Monitor S-CH3 shift) Step1->Step2 Purified Complex Step3 3. Aquation Assay (AgNO3 induced Cl- removal) Step2->Step3 Hemilability Confirmed Step4 4. Target Binding (DNA Gel Shift / Catalysis) Step3->Step4 Vacant Site Generated

Fig 2. Self-validating experimental workflow for N,S-organometallic precursors.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-[(methylsulfanyl)methyl]aniline

Abstract This comprehensive technical guide details a robust and reliable protocol for the synthesis of 2-[(methylsulfanyl)methyl]aniline, a valuable building block in medicinal chemistry and drug development. The synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details a robust and reliable protocol for the synthesis of 2-[(methylsulfanyl)methyl]aniline, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-aminobenzyl alcohol. This guide presents two effective, field-proven strategies for this transformation, both centered around a two-step process: activation of the benzylic alcohol followed by nucleophilic substitution. The protocols are designed for reproducibility and scalability, with a strong emphasis on the underlying chemical principles, safety considerations, and in-depth procedural instructions to ensure successful execution by researchers and scientists.

Introduction

2-[(Methylsulfanyl)methyl]aniline and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The incorporation of the methylsulfanylmethyl group at the ortho position of an aniline scaffold can impart unique pharmacological properties, influencing factors such as metabolic stability, receptor binding affinity, and overall therapeutic efficacy. The synthetic challenge lies in the selective introduction of the methylsulfanyl moiety without compromising the integrity of the reactive amino group on the aromatic ring. This guide provides a detailed and practical approach to overcome this challenge.

Protocol Design and Rationale

The conversion of an alcohol to a thioether is not a direct transformation and necessitates a two-step approach. The hydroxyl group of an alcohol is a poor leaving group, hence the first step is its conversion into a more labile functionality. Subsequently, this activated intermediate can undergo a nucleophilic substitution reaction with a suitable sulfur nucleophile. We present two well-established methods for the activation of the hydroxyl group in 2-aminobenzyl alcohol: tosylation and chlorination.

Strategy 1: Tosylation Route. The conversion of the primary alcohol to a tosylate is a classic and highly effective method for creating an excellent leaving group.[1] This reaction proceeds with retention of stereochemistry at the benzylic carbon. The resulting tosylate is then readily displaced by sodium thiomethoxide in an S(_N)2 reaction to yield the desired product.

Strategy 2: Chlorination Route. An alternative and equally effective activation method is the conversion of the alcohol to a benzyl chloride using thionyl chloride. This reaction is particularly efficient for benzylic alcohols. The resulting 2-aminobenzyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with sodium thiomethoxide. A similar transformation has been documented for N-substituted 2-aminobenzyl alcohols, demonstrating the viability of this approach.[2]

Visualizing the Synthetic Pathways

Synthetic_Workflow cluster_0 Activation Step start 2-Aminobenzyl Alcohol tosylation Tosylation (TsCl, Pyridine) start->tosylation Strategy 1 chlorination Chlorination (SOCl2) start->chlorination Strategy 2 intermediate_tosylate 2-Aminobenzyl Tosylate tosylation->intermediate_tosylate intermediate_chloride 2-Aminobenzyl Chloride chlorination->intermediate_chloride substitution Nucleophilic Substitution (NaSMe) intermediate_tosylate->substitution intermediate_chloride->substitution end_product 2-[(methylsulfanyl)methyl]aniline substitution->end_product

Caption: Overall workflow illustrating the two synthetic strategies.

Detailed Experimental Protocols

Strategy 1: Synthesis via Tosylation

Part A: Synthesis of 2-Aminobenzyl Tosylate

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminobenzyl alcohol (5.0 g, 40.6 mmol) and dissolve it in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add pyridine (4.9 mL, 60.9 mmol, 1.5 eq.) to the stirred solution.

  • Tosylation: In a separate flask, dissolve p-toluenesulfonyl chloride (9.3 g, 48.7 mmol, 1.2 eq.) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding 1 M HCl (50 mL). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aminobenzyl tosylate, which can be used in the next step without further purification.

Part B: Synthesis of 2-[(methylsulfanyl)methyl]aniline

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-aminobenzyl tosylate from the previous step in anhydrous N,N-dimethylformamide (DMF) (80 mL).

  • Nucleophile Addition: Add sodium thiomethoxide (3.4 g, 48.7 mmol, 1.2 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (3 x 100 mL) to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-[(methylsulfanyl)methyl]aniline.

Strategy 2: Synthesis via Chlorination

Part A: Synthesis of 2-Aminobenzyl Chloride

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 2-aminobenzyl alcohol (5.0 g, 40.6 mmol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Chlorination: Add thionyl chloride (3.5 mL, 48.7 mmol, 1.2 eq.) dropwise to the suspension via the dropping funnel over 30 minutes. A gentle evolution of gas (HCl and SO₂) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude 2-aminobenzyl chloride hydrochloride salt is used directly in the next step.

Part B: Synthesis of 2-[(methylsulfanyl)methyl]aniline

  • Reaction Setup: To the flask containing the crude 2-aminobenzyl chloride hydrochloride, add anhydrous DMF (80 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Cool the mixture to 0 °C and add sodium thiomethoxide (6.8 g, 97.4 mmol, 2.4 eq.) portion-wise. The additional equivalent of the base is to neutralize the hydrochloride salt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Strategy 1, Part B.

Materials and Equipment

Material/Equipment
2-Aminobenzyl alcohol
p-Toluenesulfonyl chloride (Tosyl Chloride)
Thionyl chloride
Sodium thiomethoxide
Pyridine
Dichloromethane (anhydrous)
N,N-Dimethylformamide (DMF) (anhydrous)
Ethyl acetate
Hexane
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Round-bottom flasks
Magnetic stirrer and stir bars
Dropping funnel
Nitrogen source and manifold
Ice-water bath
Rotary evaporator
Thin Layer Chromatography (TLC) plates
Silica gel for column chromatography

Data Summary

ParameterStrategy 1 (Tosylation)Strategy 2 (Chlorination)
Activation Reagent p-Toluenesulfonyl chlorideThionyl chloride
Reaction Time (Activation) 4-6 hours2-3 hours
Reaction Time (Substitution) 3-5 hours3-5 hours
Overall Yield (Expected) 60-75%65-80%

Characterization of 2-[(methylsulfanyl)methyl]aniline

  • ¹H NMR (CDCl₃, 400 MHz): Expected δ 7.15-7.25 (m, 2H, Ar-H), 6.70-6.80 (m, 2H, Ar-H), 4.10 (br s, 2H, NH₂), 3.65 (s, 2H, Ar-CH₂-S), 2.05 (s, 3H, S-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected δ 145.0, 130.0, 128.5, 124.0, 118.5, 116.0, 36.0, 15.5.

  • IR (KBr, cm⁻¹): Expected 3450-3300 (N-H stretch), 3050 (Ar C-H stretch), 2920 (C-H stretch), 1620 (N-H bend), 1490 (Ar C=C stretch).

  • Mass Spectrometry (EI): Expected m/z 153 [M]⁺.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl Chloride: Highly corrosive and toxic if inhaled.[3][4] Reacts violently with water, releasing toxic gases (HCl and SO₂).[3][4] Handle with extreme care under anhydrous conditions.

  • Tosyl Chloride: Causes severe skin burns and eye damage.[5][6][7] It is moisture-sensitive and should be handled in a dry environment.

  • Sodium Thiomethoxide: Toxic, flammable solid that can cause severe burns.[8][9][10] It is air and moisture sensitive. Handle under an inert atmosphere.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Dichloromethane: A volatile chlorinated solvent that is a suspected carcinogen.

Reaction Mechanisms

Reaction_Mechanisms cluster_tosylation Strategy 1: Tosylation Mechanism cluster_chlorination Strategy 2: Chlorination Mechanism T1 2-Aminobenzyl Alcohol T3 2-Aminobenzyl Tosylate (Good Leaving Group) T1->T3 + TsCl, Pyridine (Activation) T2 Tosyl Chloride T2->T3 T5 2-[(methylsulfanyl)methyl]aniline T3->T5 + NaSMe (SN2 Substitution) T4 Sodium Thiomethoxide (Nucleophile) T4->T5 C1 2-Aminobenzyl Alcohol C3 2-Aminobenzyl Chloride (Reactive Electrophile) C1->C3 + SOCl2 (Activation) C2 Thionyl Chloride C2->C3 C5 2-[(methylsulfanyl)methyl]aniline C3->C5 + NaSMe (SN2 Substitution) C4 Sodium Thiomethoxide (Nucleophile) C4->C5

Caption: Mechanisms for the two synthetic strategies.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Scribd. (2020, August 1). Safety Data Sheet - EN - (77969456) SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8). Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Benzyl thioether formation merging copper catalysis. PMC - NIH. Retrieved from [Link]

  • RSC Publishing. (n.d.). Benzyl thioether formation merging copper catalysis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • Chemical Review and Letters. (2024, December 4). Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). JP2627334B2 - Method for producing 2-aminobenzyl alcohol derivative.
  • PMC. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Retrieved from [Link]

  • PMC. (2017, October 2). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • PMC. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]

  • ResearchGate. (2024, February 9). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Retrieved from [Link]

  • MDPI. (2011, July 1). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Preparation and Evaluation of Platinum(II) Complexes with 2-[(methylsulfanyl)methyl]aniline

Introduction: The Rationale for Novel Platinum-Based Anticancer Agents Platinum complexes form the bedrock of modern cancer chemotherapy, with cisplatin, carboplatin, and oxaliplatin being routinely used in clinical prac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Novel Platinum-Based Anticancer Agents

Platinum complexes form the bedrock of modern cancer chemotherapy, with cisplatin, carboplatin, and oxaliplatin being routinely used in clinical practice.[1] Their primary mechanism of action involves binding to nuclear DNA, which subsequently triggers apoptosis in rapidly dividing cancer cells.[2] However, the clinical efficacy of these drugs is often hampered by severe side effects and the development of drug resistance.[3][4][5][6] This has spurred a continuous search for new platinum complexes with improved therapeutic indices, altered toxicity profiles, and the ability to overcome resistance mechanisms.

A promising strategy in the design of next-generation platinum drugs is the incorporation of sulfur-containing ligands.[4][5][6] The interaction between platinum and sulfur is a significant factor in the biochemistry of platinum-based drugs, influencing their uptake, distribution, and toxicity.[4][5][6] Ligands featuring thioether moieties are of particular interest. The sulfur atom can act as a soft donor, forming stable coordinate bonds with the soft platinum(II) center. This can modulate the electronic properties and reactivity of the complex. Furthermore, the lipophilicity of such ligands can be tuned to enhance cellular uptake, potentially even in cisplatin-resistant cell lines.[3]

This guide provides a detailed technical overview of the synthesis, characterization, and preliminary biological evaluation of platinum(II) complexes featuring the bidentate N,S-donor ligand, 2-[(methylsulfanyl)methyl]aniline. This ligand offers a compelling scaffold, combining a primary aniline nitrogen and a thioether sulfur for chelation to the platinum center. We will present detailed protocols for the synthesis of the ligand and its corresponding platinum complex, outline key characterization techniques, and describe a standard methodology for assessing its in-vitro anticancer activity.

PART 1: Synthesis Protocols

Section 1.1: Synthesis of the Ligand: 2-[(methylsulfanyl)methyl]aniline
Step-by-Step Protocol:
  • Chlorination of 2-Aminobenzyl Alcohol:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminobenzyl alcohol (10.0 g, 81.2 mmol) in anhydrous dichloromethane (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (7.1 mL, 97.4 mmol, 1.2 equivalents) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (150 mL).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-aminobenzyl chloride. This intermediate is often used directly in the next step without further purification.

  • Nucleophilic Substitution with Sodium Thiomethoxide:

    • In a separate 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-aminobenzyl chloride in anhydrous methanol (100 mL).

    • Add sodium thiomethoxide (5.7 g, 81.2 mmol, 1.0 equivalent) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add deionized water (100 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the crude 2-[(methylsulfanyl)methyl]aniline by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Section 1.2: Synthesis of the Platinum(II) Complex: cis-[Pt(2-((methylsulfanyl)methyl)aniline)Cl₂]

The synthesis of the platinum(II) complex involves the reaction of the bidentate ligand with potassium tetrachloroplatinate(II) (K₂PtCl₄). The choice of solvent and reaction conditions is crucial to ensure the formation of the desired cis-isomer.[2]

Step-by-Step Protocol:
  • Preparation of Reactants:

    • Dissolve K₂PtCl₄ (415 mg, 1.0 mmol) in 20 mL of deionized water in a 50 mL round-bottom flask. The solution should be a clear, orange-red color.

    • In a separate flask, dissolve 2-[(methylsulfanyl)methyl]aniline (153 mg, 1.0 mmol) in 5 mL of ethanol.

  • Reaction:

    • Add the ethanolic solution of the ligand dropwise to the aqueous solution of K₂PtCl₄ with vigorous stirring at room temperature.

    • A yellow precipitate should begin to form immediately.

    • Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate sequentially with deionized water (3 x 10 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL) to remove any unreacted starting materials and inorganic salts.

    • Dry the product under vacuum to a constant weight.

The expected product is cis-[Pt(2-((methylsulfanyl)methyl)aniline)Cl₂]. The cis configuration is favored due to the chelation of the bidentate ligand.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_complex Platinum Complex Synthesis start_ligand 2-Aminobenzyl Alcohol intermediate 2-Aminobenzyl Chloride start_ligand->intermediate SOCl₂, DCM ligand 2-[(methylsulfanyl)methyl]aniline intermediate->ligand NaSCH₃, MeOH product cis-[Pt(ligand)Cl₂] ligand->product ligand->product start_pt K₂PtCl₄ start_pt->product H₂O/EtOH MoA cluster_cell Cancer Cell Pt_Complex cis-[Pt(ligand)Cl₂] Uptake Cellular Uptake Pt_Complex->Uptake Lipophilicity Aquation Aquation [Pt(ligand)(H₂O)Cl]⁺ Uptake->Aquation Low [Cl⁻] DNA Nuclear DNA Aquation->DNA Adduct Pt-DNA Adducts (Intrastrand Crosslinks) DNA->Adduct Signaling Damage Recognition & Signaling Cascade Adduct->Signaling Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis

Caption: A proposed mechanism of action for the platinum complex, leading to apoptosis.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, characterization, and preliminary anticancer evaluation of a novel platinum(II) complex with the bidentate N,S-donor ligand 2-[(methylsulfanyl)methyl]aniline. The incorporation of a thioether moiety is a rational design strategy aimed at modulating the pharmacological properties of the platinum center. [4][5][6] The protocols detailed herein are based on established and reliable chemical transformations. Successful synthesis and characterization would provide a solid foundation for more advanced studies. Future work should focus on:

  • Investigating cytotoxicity in cisplatin-resistant cell lines: This is crucial to determine if the novel complex can overcome common resistance mechanisms.

  • Mechanistic studies: Investigating the nature of DNA binding, effects on the cell cycle, and the induction of apoptosis can provide a deeper understanding of its mode of action. [7]* In-vivo studies: If promising in-vitro data is obtained, evaluation in animal models is the next logical step to assess efficacy and toxicity in a whole organism. [3] By systematically applying these protocols, researchers can effectively contribute to the ongoing effort to develop more effective and less toxic platinum-based cancer therapies.

References

  • Antitumoral activity of a sulphur-containing platinum complex with an acidic pH optimum. PubMed. Available at: [Link]

  • The Role of Sulfur in Platinum Anticancer Chemotherapy. ResearchGate. Available at: [Link]

  • The role of sulfur in platinum anticancer chemotherapy. PubMed. Available at: [Link]

  • The Role of Sulfur in Platinum Anticancer Chemotherapy. Bentham Science Publishers. Available at: [Link]

  • Antitumor potential of platinum(II) complexes of selenium donor ligands. PubMed. Available at: [Link]

  • Iminophosphine platinum(II) complexes containing long chain aniline derivatives: synthesis, characterization, and anticancer properties. Mount Allison University. Available at: [Link]

  • Synthetic Methods for the Preparation of Platinum Anticancer Complexes. MIT Open Access Articles. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PMC. Available at: [Link]

  • Characterization and biological studies of a new platinum(II) complex with the amino acid L-alliin. ResearchGate. Available at: [Link]

Sources

Method

Introduction: The Therapeutic Potential of the 2-[(methylsulfanyl)methyl]aniline Scaffold

An Application Guide to the In Vitro Pharmacological Profiling of 2-[(methylsulfanyl)methyl]aniline Derivatives The 2-[(methylsulfanyl)methyl]aniline core represents a versatile chemical scaffold with significant potenti...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Pharmacological Profiling of 2-[(methylsulfanyl)methyl]aniline Derivatives

The 2-[(methylsulfanyl)methyl]aniline core represents a versatile chemical scaffold with significant potential in medicinal chemistry. Aniline and its derivatives are foundational building blocks in the development of a vast range of therapeutic agents, from antimicrobials to kinase inhibitors.[1][2] The inclusion of a methylsulfanyl group offers a key site for chemical modification, such as oxidation to sulfoxide or sulfone, which can substantially alter the molecule's electronic and steric properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1]

Derivatives of this and related structures have demonstrated a wide spectrum of biological activities. These include potential as antimicrobial agents, anti-inflammatory compounds via COX enzyme inhibition, and modulators of critical central nervous system enzymes like Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).[1][3][4] Given this diverse biological potential, a systematic in vitro evaluation is the critical first step in elucidating the mechanism of action and therapeutic promise of novel 2-[(methylsulfanyl)methyl]aniline derivatives.

This guide provides a suite of detailed protocols for the initial characterization of these compounds, focusing on assays for cytotoxicity, enzyme inhibition, and antimicrobial activity. As a Senior Application Scientist, the following methodologies are presented not merely as steps, but as self-validating systems designed to produce robust and reproducible data for drug discovery professionals.

Section 1: Foundational Assessment of Cellular Cytotoxicity

Before investigating specific mechanisms of action, it is imperative to establish the general cytotoxic profile of a compound. This ensures that any observed activity in subsequent assays is not simply a result of cell death. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle of the MTT Assay

The assay is predicated on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[6] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[6][7] The resulting insoluble formazan is then solubilized, and the concentration is determined spectrophotometrically. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[7]

Detailed Protocol 1: MTT Cell Viability Assay

This protocol is designed for adherent cells in a 96-well plate format but can be adapted for suspension cells.

Materials:

  • 2-[(methylsulfanyl)methyl]aniline derivative stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Adherent cells of interest (e.g., HepG2, SH-SY5Y)

  • MTT solution: 5 mg/mL in sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.[6][7] This solution must be filter-sterilized and protected from light.[6]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm.[8]

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.[8]

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[8] Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-[(methylsulfanyl)methyl]aniline derivative in serum-free culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically ≤0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5][6]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.[6] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[6]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6][7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[7][8]

Data Presentation and Analysis:

Cell viability is typically expressed as a percentage relative to the vehicle control.

Percentage Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Compound Conc. (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.250100.0%
11.23598.8%
101.15092.0%
250.87570.0%
500.61048.8%
1000.25020.0%

The CC₅₀ (50% cytotoxic concentration) value can then be determined by plotting the percentage viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_read Data Acquisition seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h for Attachment seed->incubate1 treat 3. Add Serial Dilutions of Compound incubate1->treat incubate2 4. Incubate for Exposure Period (e.g., 48h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (DMSO) incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read analyze 9. Calculate % Viability & CC50 read->analyze

Caption: Standard workflow for assessing cell viability using the MTT assay.

Section 2: Characterization of Enzyme Inhibition

Many aniline derivatives are known to interact with enzymes, making enzyme inhibition assays a cornerstone for characterizing their mechanism of action.[3][9] A typical workflow involves an initial screen to identify inhibitory activity, followed by dose-response assays to determine potency (IC₅₀), and finally, kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[10]

Visualization: General Workflow for Enzyme Inhibitor Characterization

Enzyme_Inhibition_Workflow start Compound Library (Aniline Derivatives) hts Primary Screen (Single High Concentration) start->hts hit_id Primary Hit Identification (% Inhibition > Threshold) hts->hit_id dose_response Dose-Response Assay (Serial Dilutions) hit_id->dose_response ic50 IC50 Determination dose_response->ic50 kinetic_studies Enzyme Kinetic Studies (Vary Substrate & Inhibitor) ic50->kinetic_studies ki Determine Ki and Mechanism of Inhibition kinetic_studies->ki lead Lead Compound ki->lead

Caption: A phased approach to identifying and characterizing enzyme inhibitors.

Protocol 2.1: Acetylcholinesterase (AChE) Inhibition Assay

This assay is critical for compounds with potential applications in neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[4][11] The most common method is a colorimetric assay based on Ellman's methodology.[4]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine.[9] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 405-412 nm.[4][9] The rate of color formation is proportional to AChE activity, and a reduction in this rate in the presence of a test compound indicates inhibition.

Materials:

  • Purified AChE (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATChI) substrate solution

  • DTNB (Ellman's reagent) solution

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate and reader (405 nm)

Procedure:

  • Reagent Preparation: Prepare all solutions in the Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 140 µL of buffer

    • 20 µL of test compound at various concentrations (dissolved in buffer with minimal solvent).

    • 10 µL of DTNB solution.

    • 20 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Add 10 µL of ATChI substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm every minute for 5-10 minutes.[4]

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration (change in absorbance per minute).

    • Determine the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot % Inhibition vs. log[Inhibitor] to calculate the IC₅₀ value.

Protocol 2.2: Monoamine Oxidase (MAO) Inhibition Assay

MAO inhibitors are used to treat depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B).[13] It is crucial to determine a compound's selectivity for the two isoforms, MAO-A and MAO-B.[14]

Principle: This protocol utilizes a colorimetric assay where MAO enzymes react with a substrate (e.g., tyramine) to produce H₂O₂.[15] In the presence of Horseradish Peroxidase (HRP), the H₂O₂ reacts with a colorimetric probe to yield a colored product that can be measured spectrophotometrically.[15] Selective inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B) are used as controls and to differentiate isoform activity.[13][15]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Tyramine)

  • HRP and colorimetric probe

  • Assay Buffer (e.g., potassium phosphate buffer)

  • Selective inhibitors: Clorgyline (MAO-A) and Selegiline (MAO-B)

  • 96-well microplate and reader

Procedure:

  • Assay Setup: Perform separate assays for MAO-A and MAO-B. To each well, add:

    • Buffer solution.

    • 5 µL of the test compound at various concentrations or a known inhibitor.

    • The respective MAO enzyme (MAO-A or MAO-B).

  • Inhibitor Pre-incubation: Mix and incubate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[15]

  • Reaction Initiation: Add the substrate/probe/HRP mixture to each well to start the reaction.

  • Incubation & Measurement: Incubate the plate at 37°C for 30-60 minutes. Measure the absorbance at the appropriate wavelength for the chosen colorimetric probe.

  • Data Analysis: Calculate the % inhibition and determine the IC₅₀ for both MAO-A and MAO-B to assess potency and selectivity.

Data Presentation for Enzyme Assays:

CompoundTargetIC₅₀ (µM)
Derivative XAChE15.2 ± 1.8
Derivative XMAO-A> 100
Derivative XMAO-B8.7 ± 0.9
ClorgylineMAO-A0.05 ± 0.01
SelegilineMAO-B0.08 ± 0.02
Protocol 2.3: Determining Inhibition Type and Kᵢ

Once a compound is confirmed as a potent inhibitor, determining its mechanism is the next logical step. This is achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.[10][16]

Procedure:

  • Assay Setup: Set up a matrix of experiments. For each fixed concentration of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀), vary the substrate concentration over a wide range (e.g., 0.1 x Kₘ to 10 x Kₘ).

  • Measure Reaction Rates: Perform the enzyme assay as described previously for each condition to determine the initial reaction velocity (V₀).

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines reveals the inhibition mechanism:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

  • Calculate Kᵢ: The inhibition constant (Kᵢ) can be calculated from the data using the appropriate equations for the determined mechanism of inhibition.[17]

Section 3: Antimicrobial Activity Screening

The structural diversity of aniline derivatives suggests potential for antimicrobial activity.[18] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Detailed Protocol 3: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well microplates

  • Standard antibiotics/antifungals as positive controls (e.g., Ciprofloxacin, Ketoconazole)[18]

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the test compound stock solution to the first column, creating a 1:2 dilution. Serially transfer 50 µL from this well across the row to create a two-fold dilution series.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

  • Controls: Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation:

Compound Conc. (µg/mL)1286432168421Growth Control
S. aureus---++++++
E. coli--+++++++

(-) = No visible growth; (+) = Visible growth. In this example, the MIC for S. aureus is 16 µg/mL and for E. coli is 64 µg/mL.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of novel 2-[(methylsulfanyl)methyl]aniline derivatives. By systematically assessing cytotoxicity, specific enzyme inhibition, and antimicrobial activity, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. This multi-assay approach is fundamental to navigating the early stages of the drug discovery pipeline and unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • [Synthesis and Reactions of 2-

  • 0818274/)

Sources

Application

The Elusive Role of 2-[(methylsulfanyl)methyl]aniline in Asymmetric Catalysis: A Pivot to Established Applications

For Researchers, Scientists, and Drug Development Professionals A Note on the State of Research Initial inquiries into the specific role of 2-[(methylsulfanyl)methyl]aniline as a ligand or catalyst in asymmetric synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the State of Research

Initial inquiries into the specific role of 2-[(methylsulfanyl)methyl]aniline as a ligand or catalyst in asymmetric synthesis have revealed a notable scarcity of dedicated research in publicly available scientific literature. While the broader class of chiral thioether and N,S-ligands is well-established in asymmetric catalysis, direct applications and detailed protocols for the title compound are not readily found. This guide, therefore, pivots to a closely related and structurally similar compound, 2-(methylthio)aniline , for which concrete catalytic applications have been documented. This allows us to provide a scientifically grounded and practical guide on a relevant topic, while also highlighting a potential area for future research exploration with 2-[(methylsulfanyl)methyl]aniline.

2-(Methylthio)aniline: A Versatile Building Block in Catalysis

2-(Methylthio)aniline, an aromatic amine containing both nitrogen and sulfur donor atoms, has emerged as a valuable precursor in the synthesis of novel ligand systems and as a directing group in catalytic reactions.[1] Its utility spans from the development of metal-based antimicrobial agents to its application in modern synthetic methodologies like C-H functionalization.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Palladium complexes of N,S-ligands derived from 2-(methylthio)aniline have shown promise as efficient, air- and moisture-insensitive catalysts for Suzuki-Miyaura C-C coupling reactions.[1] This is a significant advantage in practical organic synthesis, as it simplifies the experimental setup and can allow for reactions to be performed in more environmentally benign aqueous media.[1]

Application Protocol: 2-(Methylthio)aniline as a Directing Group in C-H Functionalization

A key application of 2-(methylthio)aniline is its use as a directing group to guide transition metal catalysts to specific C-H bonds for functionalization. This strategy allows for the selective modification of a molecule at a position that might otherwise be unreactive.

Conceptual Workflow for Directed C-H Functionalization

The general principle involves the temporary installation of the 2-(methylthio)aniline moiety onto a substrate. The nitrogen and sulfur atoms of the directing group can then coordinate to a transition metal catalyst (e.g., palladium), bringing the catalyst into close proximity to a specific C-H bond and enabling its activation and subsequent functionalization.

G cluster_0 Step 1: Installation of Directing Group cluster_1 Step 2: Directed C-H Functionalization cluster_2 Step 3: Removal of Directing Group A Substrate C Substrate with Directing Group A->C Coupling Reaction B 2-(Methylthio)aniline B->C D Substrate with Directing Group G Functionalized Substrate D->G C-H Activation E [Pd] Catalyst E->G F Coupling Partner F->G H Functionalized Substrate J Final Product H->J I Cleavage Conditions I->J

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting oxidation and degradation issues of 2-[(methylsulfanyl)methyl]aniline

Technical Support Center: 2-[(methylsulfanyl)methyl]aniline Welcome to the Technical Support Center for handling, troubleshooting, and preserving 2-[(methylsulfanyl)methyl]aniline (CAS: 52698-23-4). As a bifunctional mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-[(methylsulfanyl)methyl]aniline

Welcome to the Technical Support Center for handling, troubleshooting, and preserving 2-[(methylsulfanyl)methyl]aniline (CAS: 52698-23-4). As a bifunctional molecule containing both an electron-rich primary aniline and a benzylic thioether, this compound presents unique stability challenges. It is highly susceptible to dual-pathway degradation: nucleophilic oxidation at the sulfur center and radical-mediated oligomerization at the nitrogen center.

This guide is designed for researchers and drug development professionals to diagnose, mitigate, and reverse degradation issues using field-proven, mechanistically grounded protocols.

I. Visual Workflow: Degradation Pathways & Diagnostics

To effectively troubleshoot, you must first identify which functional group is failing. The diagram below illustrates the divergent degradation pathways triggered by different environmental stressors.

DegradationPathways Start 2-[(methylsulfanyl)methyl]aniline (Intact Molecule) ThioetherOx Thioether Oxidation (+16 / +32 Da) Start->ThioetherOx ROS / Peroxides / Air AnilineOx Aniline Oxidation (Radical Cation) Start->AnilineOx O2 / Transition Metals Cleavage Benzylic C-S Cleavage (Acidic/UV) Start->Cleavage Strong Acid / UV Light Sulfoxide Sulfoxide Derivative (Reversible) ThioetherOx->Sulfoxide [O] Transfer Oligomer Oligomerization (Green/Black Discoloration) AnilineOx->Oligomer Coupling (pH < 4) Fragments Aniline & Thiol Fragments (Irreversible) Cleavage->Fragments Bond Scission Sulfone Sulfone Derivative (Irreversible) Sulfoxide->Sulfone Excess [O]

Fig 1: Divergent degradation pathways of 2-[(methylsulfanyl)methyl]aniline.

II. Frequently Asked Questions & Troubleshooting

Q1: My batch of 2-[(methylsulfanyl)methyl]aniline has slowly turned from a pale yellow liquid to a dark green/black viscous oil. What is happening? A: You are observing aniline oxidation and subsequent oligomerization . The primary amine undergoes one-electron oxidation (often catalyzed by trace transition metals or atmospheric O2​ ) to form an anilinium radical cation. These radicals rapidly couple via electrophilic aromatic substitution to form dimers (e.g., phenazine or semidine derivatives) and eventually polyaniline-like oligomers [1]. The green color is highly characteristic of the "emeraldine" oxidation state of polyaniline chains.

  • Causality: This polymerization is heavily accelerated in slightly acidic conditions (pH < 4) where the anilinium ion is stabilized.

  • Solution: Store the compound over anhydrous K2​CO3​ pellets to maintain a slightly basic microenvironment, which suppresses the protonated radical cation intermediate.

Q2: LC-MS analysis shows my main peak has split, with new peaks appearing at +16 Da and +32 Da. How do I prevent this? A: This is classic thioether oxidation . The nucleophilic sulfur atom attacks electrophilic oxygen species (Reactive Oxygen Species or peroxides) present in aging solvents, forming a sulfoxide (+16 Da). If left unchecked, the sulfoxide undergoes further oxidation to the sulfone (+32 Da)[2].

  • Causality: Thioether oxidation is kinetically favored even at ambient temperatures if dissolved oxygen or peroxide-forming solvents (like THF or diethyl ether) are used [3].

  • Solution: Never store this compound in ethereal solvents. Switch to degassed, non-coordinating solvents (e.g., toluene or dichloromethane) and handle strictly under an inert argon atmosphere.

Q3: I am observing lower molecular weight fragments and a strong sulfurous odor. Is the molecule falling apart? A: Yes. You are experiencing benzylic C-S bond cleavage . The CH2​ linker between the aromatic ring and the sulfur atom is electronically activated. Under UV exposure or strong Lewis acid conditions, this bond can undergo homolytic or heterolytic scission, releasing volatile methanethiol (causing the odor) and leaving behind reactive benzyl cations/radicals.

  • Solution: Always use amberized glassware to block UV-induced homolysis and avoid exposing the neat compound to strong Lewis acids (e.g., AlCl3​ , BF3​ ) unless strictly required for a specific synthetic step.

III. Quantitative Degradation Profiles

To design a self-validating storage system, you must understand the degradation kinetics. The table below summarizes the expected purity of 2-[(methylsulfanyl)methyl]aniline over time under various conditions, validated by reverse-phase HPLC (UV 254 nm).

Storage ConditionAtmosphereVessel TypeTimeframePrimary DegradantRemaining Purity
25°C (Ambient)AirClear Glass1 WeekSulfoxide (15%), Oligomers (5%)~80%
25°C (Ambient)AirAmber Glass1 WeekSulfoxide (10%)~90%
4°C (Fridge)ArgonAmber Glass1 MonthTrace Sulfoxide (<1%)>99%
-20°C (Freezer)ArgonAmber Glass6 MonthsNone detected>99.5%

Table 1: Degradation kinetics demonstrating the necessity of inert, cold, and dark storage.

IV. Step-by-Step Experimental Protocols

Protocol A: Anaerobic Handling and Storage Standardization

This protocol establishes a self-validating system to prevent both thioether and aniline oxidation.

  • Solvent Degassing (Freeze-Pump-Thaw):

    • Action: Place the storage solvent (e.g., anhydrous toluene) in a Schlenk flask. Freeze with liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and let thaw. Repeat 3 times.

    • Causality: Removes dissolved O2​ , eliminating the primary electron acceptor required for anilinium radical formation and the oxygen source for sulfoxide generation.

  • Aliquoting:

    • Action: Transfer the neat 2-[(methylsulfanyl)methyl]aniline into pre-dried, argon-purged amber glass vials using a gas-tight syringe.

    • Causality: Amber glass blocks photons < 500 nm, preventing the photochemical homolysis of the benzylic C-S bond.

  • Inert Backfilling & Sealing:

    • Action: Purge the headspace of the vial with Argon (heavier than N2​ , providing a better blanket) for 30 seconds. Seal with a PTFE-lined crimp cap. Store at -20°C.

Protocol B: Selective Reduction of Sulfoxide Impurities (+16 Da)

If your batch has degraded to the sulfoxide, the thioether can be salvaged. Note: Sulfones (+32 Da) and polyaniline oligomers cannot be easily reversed and require column chromatography.

  • Preparation: Dissolve the degraded 2-[(methylsulfanyl)methyl]aniline (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add Triphenylphosphine ( PPh3​ , 1.5 eq) and a catalytic amount of Iodine ( I2​ , 0.1 eq).

    • Causality: The iodine acts as an electrophilic activator, binding to the sulfoxide oxygen. This makes the oxygen a better leaving group, allowing the mildly nucleophilic PPh3​ to attack and abstract the oxygen, forming triphenylphosphine oxide ( OPPh3​ ) and regenerating the thioether.

  • Reaction & Monitoring: Stir at room temperature for 2 hours.

    • Self-Validation: Pull a 10 µL aliquot, quench with aqueous Na2​S2​O3​ , and run LC-MS. The +16 Da peak must completely disappear, validating the reduction.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (to destroy I2​ ). Extract with diethyl ether, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via a short silica plug (Hexanes:EtOAc) to remove the highly polar OPPh3​ byproduct.

V. References

  • Stejskal, J., et al. "Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres." Macromolecules, American Chemical Society. Available at:[Link]

  • Yuan, Y., et al. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters, National Institutes of Health (PMC). Available at:[Link]

  • Laudadio, G., et al. "Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis." Organic Process Research & Development, American Chemical Society. Available at:[Link]

Optimization

Technical Support Center: Chromatography &amp; Purification of 2-[(Methylsulfanyl)methyl]aniline

Welcome to the Advanced Diagnostics and Troubleshooting Knowledge Base. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation of 2-[(methylsulfanyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Knowledge Base. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation of 2-[(methylsulfanyl)methyl]aniline (also known as 2-(methylthiomethyl)aniline).

Because this molecule possesses both a basic primary amine and an oxidation-prone thioether, standard purification methods often fail. This center provides mechanistically grounded solutions and self-validating protocols to ensure high-purity recovery.

Diagnostic Workflow

G A Crude Mixture 2-[(methylsulfanyl)methyl]aniline B Diagnostic TLC / LC-MS A->B C High Aniline Impurity (ΔRf < 0.1) B->C Basic Impurities D High Sulfoxide Impurity (+16 Da Mass Shift) B->D Oxidized Byproducts E RP-HPLC (pH 9.0) Ammonium Bicarbonate C->E F Normal Phase Silica 1% TEA Deactivation D->F G Validation: Fraction Purity >98% No Tailing E->G F->G

Diagnostic workflow for selecting the optimal purification route based on impurity profiling.

Expert FAQs: Troubleshooting Chromatographic Failures

Q: Why does 2-[(methylsulfanyl)methyl]aniline streak severely on standard silica gel, leading to poor recovery? A: The target molecule contains two highly interactive functional groups: a primary aromatic amine (-NH 2​ ) and a thioether (-S-CH 3​ ). The primary amine acts as a strong hydrogen bond donor and acceptor. Standard silica gel contains uncapped, weakly acidic silanol groups (Si-OH, pK a​ ~4.5–5.5). Because the basic aniline (pK a​ ~4.6) undergoes strong acid-base interactions with these silanols, it causes irreversible chemisorption or severe peak tailing[1]. Mechanistic Fix: Deactivate the silica by pre-equilibrating the column with 1–2% Triethylamine (TEA) in your non-polar solvent. TEA competitively binds the acidic silanols, allowing the target aniline to elute as a sharp, Gaussian band.

Q: My LC-MS analysis of the purified fractions shows a major peak at +16 m/z relative to the target mass. What is this, and how do I prevent it? A: A mass shift of +16 Da indicates oxidation of the thioether group to a sulfoxide (-SO-CH 3​ ). Thioethers are highly susceptible to oxidation. This degradation often occurs during chromatography if you use aged ethereal solvents (e.g., THF or diethyl ether) that have accumulated peroxides, or if the compound is left exposed to atmospheric oxygen on the high-surface-area silica for extended periods. Mechanistic Fix: Use freshly distilled or peroxide-free solvents. Minimize the time the compound spends on the column. Post-elution, evaporate fractions under a stream of inert gas (nitrogen or argon) rather than ambient air.

Q: How do I separate unreacted aniline starting material from the 2-[(methylsulfanyl)methyl]aniline product? A: The synthesis of this compound often utilizes Gassman-type conditions (reacting aniline with dimethyl sulfide and a chlorinating agent), which frequently leaves behind unreacted aniline[2]. Unreacted aniline and the ortho-substituted product have similar polarities, making normal-phase separation challenging. Mechanistic Fix: Utilize Reverse-Phase Preparative HPLC (RP-HPLC). To prevent peak tailing of the amines on C18 columns, use a high-pH aqueous mobile phase (e.g., 10 mM Ammonium Bicarbonate buffer adjusted to pH 9.0). At pH 9.0, both amines are fully deprotonated (free base form), maximizing their interaction with the stationary phase and resolving them purely based on the lipophilic difference of the thioether appendage.

Quantitative Data: Chromatographic Behavior

Use the following empirical data to calibrate your gradients and predict elution orders.

CompoundMolecular Weight ( g/mol )Estimated LogPTLC Rf (Hex/EtOAc 8:2 + 1% TEA)RP-HPLC Relative Retention Time (pH 9.0)
Aniline (Starting Material)93.130.900.250.45
2-[(methylsulfanyl)methyl]aniline 153.251.850.451.00
2-[(methylsulfinyl)methyl]aniline (Oxidized Byproduct)169.250.500.100.35

Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Normal Phase Flash Chromatography

Objective: Purify crude 2-[(methylsulfanyl)methyl]aniline from non-polar byproducts while preventing silanol-induced tailing.

  • Self-Validation Checkpoint 1 (Pre-run): Run two analytical TLC plates (Hexane:EtOAc 80:20). To one developing chamber, add 1% TEA. If the target spot (visualized by UV 254 nm) shifts from a streak to a tight, circular spot in the TEA chamber, proceed with this protocol.

  • Step 1: Prepare the mobile phase: Hexanes/Ethyl Acetate (gradient from 95:5 to 80:20) containing exactly 1% (v/v) Triethylamine.

  • Step 2: Pack the column with standard silica gel (40-63 µm) and flush with 3 column volumes (CV) of the 1% TEA-modified starting solvent to fully cap the acidic silanols.

  • Step 3: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and load it onto the column.

  • Step 4: Elute using the gradient. Collect fractions in clean, dry tubes.

  • Self-Validation Checkpoint 2 (Post-run): Spot the first and last target-containing fractions on a TLC plate. Co-spot with a reference standard. A single spot confirms successful separation without on-column degradation. Evaporate pooled fractions under nitrogen to prevent sulfoxide formation.

Protocol B: pH-Buffered Reverse-Phase Prep-HPLC

Objective: Isolate the target compound from closely eluting aniline precursors.

  • Self-Validation Checkpoint 1 (Pre-run): Inject a 1 µL analytical sample using a generic acidic gradient (0.1% Formic Acid). If the peaks tail or co-elute, switch the aqueous phase to 10 mM Ammonium Bicarbonate (pH 9.0) and re-inject. Baseline resolution must be achieved analytically before scaling up.

  • Step 1: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with dilute ammonium hydroxide. Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Step 2: Utilize a base-stable C18 Preparative Column (e.g., Waters XBridge or equivalent designed for high pH).

  • Step 3: Run a gradient of 10% to 60% Mobile Phase B over 20 minutes. Monitor UV absorbance at 254 nm and 280 nm.

  • Step 4: Collect the peak corresponding to the target compound (typically eluting after the aniline precursor due to higher lipophilicity).

  • Self-Validation Checkpoint 2 (Post-run): Perform LC-MS on the pooled fractions. The target mass [M+H]⁺ should be exactly 154.06 m/z. The complete absence of 94.06 m/z (aniline) and 170.06 m/z (sulfoxide) validates the success of the run.

References

  • Title: US4035375A - N-Substituted amino pyridines and derivatives thereof Source: Google Patents URL
  • Title: Copper(II) Complexes of 2-(Methylthiomethyl)anilines: Spectral and Structural Properties and In Vitro Antimicrobial Activity Source: ResearchGate / Journal of Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-[(methylsulfanyl)methyl]aniline

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing solubility bottlenecks with 2-[(methylsulfanyl)methyl]aniline in polar organic solvents.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing solubility bottlenecks with 2-[(methylsulfanyl)methyl]aniline in polar organic solvents.

Because this molecule features both a polar, hydrogen-bonding primary amine (-NH2) and a highly polarizable, hydrophobic ortho-thioether group (-CH2-S-CH3), it exhibits complex amphiphilic behavior. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solvent selection strategies to optimize its solubility for downstream synthetic or drug development workflows.

Visual Troubleshooting Workflow

Before altering your solvent system, use the following logical workflow to isolate the root cause of your solubility issue.

SolubilityWorkflow Start Assess Baseline Solubility in Polar Solvents (e.g., DMSO, MeOH) Eval Is Solubility > Target (e.g., 50 mg/mL)? Start->Eval Proceed Proceed to Downstream Application Eval->Proceed Yes Identify Identify Limiting Factor: Kinetic vs. Thermodynamic Eval->Identify No Kinetic Kinetic Issue (Slow Dissolution) Identify->Kinetic Thermo Thermodynamic Issue (Low Saturation) Identify->Thermo ActionKinetic Apply Heat (40-50°C) & Sonication Kinetic->ActionKinetic ActionThermo Use Binary Solvents or Add Volatile Acid Thermo->ActionThermo Reassess Re-evaluate Solubility ActionKinetic->Reassess ActionThermo->Reassess Reassess->Eval

Logical workflow for troubleshooting and optimizing solubility of aniline derivatives.

Mechanistic Troubleshooting (FAQs)

Q1: Why does 2-[(methylsulfanyl)methyl]aniline exhibit erratic or lower-than-expected solubility in lower alcohols (e.g., Methanol, Ethanol)? A: Causality: While the parent aniline moiety is miscible with many organic solvents due to dipole-dipole interactions and its ability to participate in hydrogen bonding[1], the bulky, hydrophobic -CH2-S-CH3 group disrupts the extensive hydrogen-bonded networks of lower alcohols. This creates a thermodynamic barrier. If polar solutes are taken up, their apparent solubility in organic solvents is highly dependent on matching both the hydrogen-bonding capacity and the dispersion forces of the solvent[2]. The thioether group requires a solvent with higher polarizability (like DMSO) to be fully solvated.

Q2: I am observing slow dissolution in DMSO. How can I differentiate a kinetic dissolution issue from a strict thermodynamic solubility limit? A: Causality: Slow dissolution kinetics often mimic poor thermodynamic solubility. Anilines can self-associate or form transient aggregates due to intermolecular π-π stacking, and larger molecular sizes make it more difficult for solvent molecules to surround and solvate the substance[2]. Self-Validating Protocol: Prepare two identical suspensions of your compound in DMSO. Subject one to mild heating (40°C) and sonication for 15 minutes; leave the other at room temperature with standard agitation. Because most dissolution processes are endothermic (absorbing heat during dissolution)[3], the heated sample should clear rapidly. Validation: Allow the heated solution to cool back to room temperature. If it remains a clear solution without precipitating, your issue was purely kinetic. If it precipitates upon cooling, you have hit a thermodynamic limit.

Q3: Single polar solvents (like pure Acetonitrile or DMF) fail to reach my target concentration. What is the next logical step? A: Causality: Single solvents rarely match the complex Hansen Solubility Parameters (dispersion, polarity, hydrogen bonding) of amphiphilic molecules perfectly. Binary solvent mixtures bridge this gap. For instance, mixing a highly polar aprotic solvent (DMSO) with a protic co-solvent (Methanol) can simultaneously solvate the polar amine and accommodate the polarizable thioether. Advanced predictive models utilizing UNIFAC subgroups demonstrate that binary and ternary organic solvent mixtures consistently provide superior, synergistic solubility profiles for complex APIs compared to single solvents[4].

Q4: Can I use pH adjustment in organic solvents to improve solubility, similar to aqueous systems? A: Causality: Yes, through the strategic use of volatile ionizing aids. Adding a volatile organic acid (e.g., acetic acid) to the polar organic solvent protonates the amine group, forming an anilinium-like species. This ionization significantly increases the molecule's affinity for polar media[1]. Volatile aids are highly advantageous in drug development and formulation because they can be completely removed during secondary drying or spray-drying processes, leading to the reformation of the free-base API without leaving residual salts behind[5].

Step-by-Step Experimental Workflows
Protocol 1: Gravimetric Determination of Thermodynamic Solubility in Binary Solvents

Purpose: To establish the absolute saturation point of 2-[(methylsulfanyl)methyl]aniline while systematically eliminating kinetic dissolution artifacts and micro-aggregation.

  • Step 1: Solvent Preparation. Prepare a matrix of binary solvent mixtures (e.g., DMSO/Methanol at 100:0, 75:25, 50:50, 25:75, 0:100 v/v).

  • Step 2: Saturation. Add an excess amount of the solid compound to 5.0 mL of each solvent system in tightly sealed glass vials. The presence of excess solid ensures the solution is forced to reach its maximum saturation limit[1].

  • Step 3: Equilibration. Place the vials in a thermostatically controlled shaker set exactly to 25°C. Agitate continuously for 48 hours. (Causality: A 48-hour window ensures thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics caused by the hydrophobic thioether moiety).

  • Step 4: Phase Separation. Remove the vials and allow them to stand undisturbed for 4 hours at 25°C to let the excess undissolved solid settle[1].

  • Step 5: Micro-aggregate Clearance (Self-Validation). Centrifuge a 2.0 mL aliquot of the supernatant at 10,000 rpm for 10 minutes. This critical step ensures that suspended sub-micron aggregates are pelleted and do not falsely inflate the solubility reading.

  • Step 6: Gravimetric Analysis. Extract exactly 1.0 mL of the perfectly clear supernatant and transfer it to a pre-weighed glass vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven. Re-weigh the vial. The mass difference directly yields the absolute thermodynamic solubility in mg/mL.

Data Presentation & Solvent Selection Guide

Use the table below to select the optimal solvent system based on the specific physicochemical barriers you are encountering.

Solvent SystemDielectric Constant (ε)Solvation RoleExpected Solubility ProfileOptimization Strategy
DMSO (Polar Aprotic)46.7Solvates the polarizable thioether via strong dipole interactions.Moderate to HighApply heat (40°C) to overcome initial kinetic dissolution barriers[3].
Methanol (Polar Protic)32.7Solvates the primary amine via hydrogen bonding.Low to ModerateUse as a co-solvent rather than a primary solvent to prevent H-bond network disruption.
Acetonitrile (Polar Aprotic)37.5Provides a medium-polarity environment; poor H-bond donor.LowAdd 1-2% Acetic Acid to protonate the amine, forming a highly soluble anilinium species[1],[5].
DMSO / MeOH (50:50) ~39.7Synergistic: DMSO handles the thioether; MeOH handles the amine.Very HighIdeal for stock solutions. Validate stability if storing for >24 hours to prevent oxidation.
References
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. ijpca.org. 2

  • The Solubility of Aniline in Common Organic Solvents: An In-depth Technical Guide - Benchchem. benchchem.com.1

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. drug-dev.com. 5

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. ascendiacdmo.com. 3

  • Predicting drug solubility in organic solvents mixtures - Unipd. unipd.it. 4

Sources

Optimization

Technical Support Center: 2-[(Methylsulfanyl)methyl]aniline Handling &amp; Toxicity Mitigation

Mechanistic Toxicology & Exposure Pathways When handling 2-[(methylsulfanyl)methyl]aniline (CAS: 34774-84-0)[1][2], researchers must account for the dual reactivity of its functional groups: an aromatic amine (aniline) a...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Toxicology & Exposure Pathways

When handling 2-[(methylsulfanyl)methyl]aniline (CAS: 34774-84-0)[1][2], researchers must account for the dual reactivity of its functional groups: an aromatic amine (aniline) and a thioether (methylsulfanyl) linkage. Understanding the causality behind its toxicity is critical for implementing effective safety protocols.

Like most aniline derivatives, this compound is highly toxic via oral, dermal, and inhalation routes[1][3]. The primary acute health hazard is methemoglobinemia [3][4]. This occurs because the aniline moiety undergoes hepatic N-hydroxylation to form N-arylhydroxylamine metabolites. These metabolites enter erythrocytes and oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin[3]. Methemoglobin cannot bind oxygen, leading to cellular hypoxia, cyanosis, and central nervous system damage[4][5]. Concurrently, the thioether linkage undergoes secondary metabolism, forming sulfoxides and sulfones, which contribute to specific target organ toxicity (STOT SE 3)[1].

ToxicityPathway A 2-[(Methylsulfanyl)methyl]aniline Exposure (Dermal/Inhalation) B Hepatic N-Hydroxylation (CYP450 Enzymes) A->B Absorption & Transport F Thioether Oxidation (Sulfoxide/Sulfone formation) A->F Secondary Metabolism C N-Arylhydroxylamine Metabolites B->C Bioactivation D Oxidation of Hemoglobin (Fe2+ to Fe3+) C->D Erythrocyte Entry E Methemoglobinemia (Hypoxia) D->E Oxygen Binding Impaired G Renal Excretion (Detoxification) F->G Clearance

Fig 1: Mechanistic pathway of aniline-induced methemoglobinemia and thioether metabolism.

Quantitative Hazard & Exposure Data

To design a robust risk assessment, quantitative hazard data must be benchmarked against regulatory standards. The following table summarizes the GHS classifications specific to 2-[(methylsulfanyl)methyl]aniline[1] and the occupational exposure limits for foundational aniline derivatives[3].

ParameterValue / ClassificationSource / Reference
CAS Number 34774-84-0NextSDS / Sigma-Aldrich[1][2]
Acute Toxicity Acute Tox. 4 (H302, H312, H332)GHS Hazard Classifications[1]
Skin / Eye Hazard Skin Irrit. 2 (H315), Eye Dam. 1 (H318)GHS Hazard Classifications[1]
Organ Toxicity STOT SE 3 (H336) - Single ExposureGHS Hazard Classifications[1]
OSHA PEL (Aniline) TWA 5 ppm (19 mg/m³) [Skin]Occupational Safety Limits[3]
ACGIH TLV (Aniline) TWA 2 ppm [Skin]Occupational Safety Limits[3]

Note: The "[Skin]" designation indicates that cutaneous absorption is a primary route of systemic toxicity, necessitating strict barrier protocols[3][6].

Self-Validating Experimental Protocols

Standard operating procedures often fail when users blindly follow steps without verifying containment. The following protocols integrate self-validating systems to ensure safety at every stage of handling.

HandlingWorkflow Start Pre-Experiment Risk Assessment (Review SDS CAS 34774-84-0) PPE Don PPE: Butyl/PVA Gloves, Splash Goggles, Lab Coat Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Dispense Dispense via Schlenk Line or Closed Syringe System Hood->Dispense Decon Decontaminate Surfaces (Dilute Acid/Oxidizer) Dispense->Decon Waste Dispose as Hazardous Amine/Thioether Waste Decon->Waste

Fig 2: Step-by-step containment and handling workflow for 2-[(methylsulfanyl)methyl]aniline.

Protocol A: Pre-Handling Validation & PPE Selection

Causality: Aromatic amines rapidly permeate standard nitrile gloves because nitrile rubber is structurally susceptible to swelling and degradation by non-polar aromatic solvents[5][6].

  • Select Appropriate PPE: Equip Butyl rubber, Polyvinyl Alcohol (PVA), or Viton gloves[5]. Wear a fully-buttoned lab coat and chemical splash goggles[4][5].

  • Validate Glove Integrity: Self-Validation Step: Before donning, inflate the gloves manually and submerge them in water to check for micro-punctures (bubbles).

  • Validate Fume Hood Airflow: Self-Validation Step: Tape a small piece of tissue paper to the bottom of the fume hood sash. If the tissue is drawn steadily inward, negative pressure is confirmed[4][6].

Protocol B: Closed-System Transfer & Dispensing

Causality: 2-[(methylsulfanyl)methyl]aniline is volatile and toxic via inhalation[1][6]. Open-air pouring exposes the user to vapors and the compound to atmospheric oxygen, which causes auto-oxidation[6][7].

  • Prepare the Closed System: Secure the reagent bottle in the fume hood. Insert a nitrogen/argon line equipped with a bubbler.

  • Syringe Validation: Self-Validation Step: Draw 5 mL of inert gas into a gas-tight syringe, seal the needle in a rubber septum, and depress the plunger. If the plunger spontaneously returns to the 5 mL mark when released, the syringe seal is leak-free.

  • Transfer: Pierce the reagent septum, inject the inert gas to equalize pressure, and slowly draw the required volume of the aniline derivative.

Protocol C: Decontamination & Spill Management

Causality: Aniline derivatives leave toxic residues that can be absorbed through the skin long after the experiment[3][6].

  • Neutralize Residues: Wipe down all glassware and surfaces with a dilute acidic solution (e.g., 5% acetic acid) to protonate the amine, forming a water-soluble anilinium salt that cannot easily cross the skin barrier.

  • Validate Decontamination: Self-Validation Step: Swab the work area with a colorimetric amine-detecting wipe. A lack of color change validates that the surface is free of residual aniline.

  • Waste Segregation: Dispose of all contaminated materials in a dedicated, tightly sealed hazardous waste container designated for toxic amines/thioethers[5].

Troubleshooting Guides & FAQs

Q: Why are my standard laboratory gloves degrading or feeling "tacky" when handling this compound? A: You are likely using standard nitrile or latex gloves. 2-[(methylsulfanyl)methyl]aniline is an aromatic amine that acts as a solvent, permeating and degrading nitrile rubber rapidly[5][6]. Solution: Immediately switch to Butyl, Neoprene, or PVA gloves for handling this specific class of compounds[5].

Q: The reagent in my storage flask has changed from a pale yellow liquid to a dark brown/black color. Is it still safe to use? A: This color change indicates auto-oxidation[7]. Both the aniline moiety and the thioether group are highly sensitive to light and atmospheric oxygen[6][7]. While it may still be chemically viable depending on the degree of degradation, the oxidized byproducts (such as sulfoxides or complex azo-polymers) can interfere with your reaction yields. Solution: Store the compound in an amber glass bottle, blanketed with inert gas (N₂/Ar), in a cool, dry place[4][6]. Distill under reduced pressure before use if high purity is required.

Q: How can I monitor for sub-clinical exposure if I suspect a minor vapor leak? A: Because aniline derivatives are skin-absorbable and volatile[6], sub-clinical exposure might not immediately irritate the skin. Monitor for early signs of methemoglobinemia, which include a bluish tint to the lips or nail beds (cyanosis), headache, dizziness, or shortness of breath[3][4]. Solution: If any symptoms appear, move to fresh air immediately and seek medical attention, bringing the SDS with you[3][5]. Do not rely on odor detection, as olfactory fatigue can occur.

Q: What is the correct procedure if a spill occurs outside the fume hood? A: Do not attempt to clean a large spill without respiratory protection[5]. Solution: Evacuate the immediate area. Trained personnel wearing a respirator and heavy-duty butyl gloves should absorb the spill with an inert dry material (like sand or vermiculite)—never use combustible materials like sawdust[5][7]. Place the absorbed material in a resealable hazardous waste container[5].

References

  • Title: 2-[(methylsulfanyl)methyl]aniline — Chemical Substance Information Source: nextsds.com URL: 1

  • Title: An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline Source: benchchem.com URL: 3

  • Title: Aniline Safety and Handling: A Guide for Industrial Users Source: nbinno.com URL: 4

  • Title: Standard Operating Procedure for Laboratories: Aniline Source: rutgers.edu URL: 6

  • Title: Product Safety Assessment: Aniline Source: lanxess.com URL: 7

  • Title: Methyl aniline Source: sigmaaldrich.com URL: 2

  • Title: Safe Handling Guidelines: Aniline Source: wsu.edu URL: 5

Sources

Troubleshooting

stabilizing 2-[(methylsulfanyl)methyl]aniline during long-term laboratory storage

Welcome to the Technical Support Center for handling and storing 2-[(methylsulfanyl)methyl]aniline (also known as 2-(methylthiomethyl)aniline). As a Senior Application Scientist, I have designed this guide to move beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and storing 2-[(methylsulfanyl)methyl]aniline (also known as 2-(methylthiomethyl)aniline). As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the causality behind degradation and provide self-validating protocols to ensure your compound remains structurally intact for sensitive downstream applications, such as transition metal catalysis.

Core Degradation Mechanisms: Understanding the Molecule

The vulnerability of 2-[(methylsulfanyl)methyl]aniline stems from its bifunctional nature. The molecule possesses two highly reactive, redox-sensitive centers:

  • The Primary Aromatic Amine (-NH₂): Anilines are highly electron-rich. Exposure to atmospheric oxygen and ambient light triggers a radical-mediated auto-oxidation cascade. The amine oxidizes to form nitroso intermediates, which rapidly couple to form intensely colored azobenzene derivatives and complex polymeric materials[1].

  • The Thioether (-S-CH₃): Alkyl thioethers are notoriously susceptible to oxidation, readily converting into sulfoxides and sulfones. This is particularly catastrophic if the compound is intended for use as a bidentate (N,S) ligand in copper or palladium complexes, as sulfoxides are significantly poorer σ-donors than thioethers[2].

Pathway A 2-[(methylsulfanyl)methyl]aniline B Oxidative Stress (O2, Light, Heat) A->B Exposure C Amine Oxidation (Azo Dyes, Polymers) B->C Pathway A D Thioether Oxidation (Sulfoxides, Sulfones) B->D Pathway B

Fig 1. Dual oxidative degradation pathways of 2-[(methylsulfanyl)methyl]aniline.

Technical FAQs

Q: Why did my previously colorless batch turn dark yellow or brown during storage? A: This discoloration is the universal hallmark of aromatic amine oxidation. Even trace amounts of oxygen can initiate the formation of highly conjugated azo dyes[3]. Because these chromophores have massive molar extinction coefficients, a sample that appears dark brown may still be >95% pure by NMR. However, for precision catalysis, even 1% polymeric impurity can poison a metal catalyst.

Q: What are the absolute best practices for long-term storage? A: To arrest both amine and thioether degradation, the compound must be stored under a strict inert atmosphere (Argon is preferred over Nitrogen due to its higher density) in an amber glass vial to prevent photolytic degradation[4]. The recommended storage temperature is 2–8 °C. Avoid repeated freeze-thaw-open cycles, as condensation introduces moisture that accelerates oxidative pathways.

Q: Can I use antioxidants (like BHT) to stabilize the compound? A: While hindered phenols can scavenge radicals and stabilize bulk anilines[4], they are strictly discouraged for 2-[(methylsulfanyl)methyl]aniline if it will be used as a ligand. Antioxidants can competitively bind to or alter the electronic environment of transition metals. Physical barriers (inert gas, low temperature) are vastly preferred over chemical stabilizers.

Troubleshooting Guide

Troubleshooting Start Visual Inspection Color Is sample yellow/brown? Start->Color Yes Oxidation Suspected Color->Yes No Colorless/Pale Color->No HPLC HPLC/NMR Validation Yes->HPLC Proceed Proceed with Synthesis No->Proceed Purify Vacuum Distillation HPLC->Purify Purity < 98% HPLC->Proceed Purity ≥ 98% Purify->Proceed

Fig 2. Troubleshooting and validation workflow for stored aniline derivatives.

Issue: Inconsistent Yields in Downstream Metal Complexation
  • Causality: The thioether group has likely oxidized to a sulfoxide. Because sulfoxides coordinate metals differently (often through oxygen rather than sulfur), the binding affinity of the 2-[(methylsulfanyl)methyl]aniline ligand to metal centers drops drastically[2].

  • Resolution: Verify purity via ¹H NMR. Look at the singlet corresponding to the -S-CH₃ protons (typically ~2.0–2.1 ppm). A shift of this peak to a downfield position (~2.6–2.8 ppm) confirms sulfoxide formation. Vacuum distillation is required to recover the pure compound.

Quantitative Stability Data

The following table summarizes the expected degradation trajectory of 2-[(methylsulfanyl)methyl]aniline based on established stability profiles for highly reactive aromatic amines and thioethers[4].

Storage TemperatureAtmosphereContainer TypeLight Exposure6-Month Purity (%)12-Month Purity (%)
2–8 °C Argon Amber Glass Dark >99.5 99.2
2–8 °CAirClear GlassAmbient Lab94.388.7
25 °C (Room Temp)ArgonAmber GlassDark97.895.1
25 °C (Room Temp)AirClear GlassAmbient Lab82.4<70.0 (Polymerized)

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, do not rely on standard handling. Utilize the following self-validating protocols.

Protocol A: Schlenk-Line Aliquoting for Long-Term Storage

Causality: Repeatedly opening a master bottle introduces fresh oxygen and moisture. Aliquoting isolates the risk.

  • Preparation: Dry amber glass vials in an oven at 120 °C for 4 hours.

    • Self-Validation Check: Vials must be transferred immediately to a vacuum desiccator to cool. If condensation is visible, the drying process failed.

  • Transfer: Working under a positive pressure of Argon on a Schlenk line, transfer 1-gram aliquots of the compound into the vials.

  • Purging: Insert a vacuum/argon needle into the vial septum. Cycle vacuum/argon three times, ending on Argon.

  • Sealing: Seal with PTFE-lined caps and wrap tightly with Parafilm.

    • Self-Validation Check: Before final storage, pierce the septum with an oil-bubbler needle. A brief outward bubble confirms that positive internal Argon pressure was successfully trapped.

Protocol B: HPLC-UV Purity Verification

Causality: Visual inspection is insufficient. A dark sample may be 99% pure, while a pale sample might contain 5% colorless sulfoxide.

  • Sample Prep: Dissolve 1 mg of the stored compound in 1 mL of anhydrous acetonitrile.

  • Chromatography: Run a reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% Trifluoroacetic acid to suppress amine tailing). Monitor at 254 nm.

  • Validation:

    • Self-Validation Check: Concurrently inject a "forced degradation" standard (a drop of the compound exposed to 3% H₂O₂ for 1 hour). This ensures your HPLC method has the resolving power to separate the parent peak from the oxidized sulfoxide and azo peaks[3]. If the peaks co-elute, adjust your gradient before trusting the purity data.

References

  • Aniline - Wikipedia Source: Wikipedia URL:[Link]

  • Copper(II) Complexes of 2-(Methylthiomethyl)anilines: Spectral and Structural Properties and In Vitro Antimicrobial Activity Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Ligand Efficiency of 2-[(methylsulfanyl)methyl]aniline and 2-(methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of catalyst and drug development, the selection of an appropriate ligand is paramount to achieving desired activity, selectivity, and stabi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of catalyst and drug development, the selection of an appropriate ligand is paramount to achieving desired activity, selectivity, and stability. This guide provides an in-depth technical comparison of two closely related N,S-bidentate ligands: 2-[(methylsulfanyl)methyl]aniline and 2-(methylthio)aniline. While structurally similar, the introduction of a methylene spacer in 2-[(methylsulfanyl)methyl]aniline significantly alters its coordination chemistry and, consequently, its efficiency as a ligand. This comparison is grounded in established principles of coordination chemistry and supported by available experimental data for analogous systems.

Structural and Electronic Properties: A Tale of Two Chelates

The fundamental difference between these two ligands lies in the chelate ring they form upon coordination to a metal center. 2-(methylthio)aniline forms a five-membered chelate ring, whereas the additional methylene group in 2-[(methylsulfanyl)methyl]aniline results in a six-membered ring. This seemingly minor structural change has profound implications for the steric and electronic environment around the metal center.

Property2-[(methylsulfanyl)methyl]aniline2-(methylthio)aniline
Chemical Structure
CAS Number 34774-84-02987-53-3[1]
Molecular Formula C8H11NSC7H9NS
Molecular Weight 153.24 g/mol 139.22 g/mol [1]
Chelate Ring Size 6-membered5-membered
Flexibility HigherLower
Bite Angle LargerSmaller

The five-membered chelate ring of 2-(methylthio)aniline is generally considered to be more stable due to lower ring strain compared to a six-membered ring.[2][3] The ideal bond angles in a five-membered ring are closer to the preferred coordination geometries of many transition metals.[2] Conversely, the six-membered ring of 2-[(methylsulfanyl)methyl]aniline possesses greater flexibility, which can be advantageous in certain catalytic cycles, but may also lead to less defined coordination and potentially lower stability.[4]

The electronic properties of the aniline moiety are crucial for its coordinating ability. The lone pair of electrons on the nitrogen atom is key to its donor capacity. Both ligands feature an electron-donating methylsulfanyl group, which is expected to increase the electron density on the aniline ring and the nitrogen atom, enhancing their basicity and nucleophilicity compared to unsubstituted aniline.

Ligand Efficiency in Catalysis: A Comparative Analysis

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the geometry of the palladium center is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps.

2-(methylthio)aniline (5-membered chelate):

  • Potential Advantages: The rigidity and stability of the five-membered chelate ring can lead to a more defined and stable catalytic species. This can translate to higher selectivity and catalyst longevity. The smaller bite angle may favor certain geometries required for specific steps in the catalytic cycle.

  • Potential Disadvantages: The rigidity might also hinder the flexibility required for the catalyst to accommodate different substrates or to move efficiently through the different oxidation states of the catalytic cycle.

2-[(methylsulfanyl)methyl]aniline (6-membered chelate):

  • Potential Advantages: The greater flexibility of the six-membered ring can allow the ligand to adapt more easily to the geometric changes of the metal center during the catalytic cycle. This could potentially lead to a faster turnover rate. The larger bite angle can influence the steric environment around the metal, which can be beneficial for reactions involving bulky substrates.[5]

  • Potential Disadvantages: The increased flexibility can also lead to the formation of less stable or inactive catalyst species, potentially resulting in lower overall TON. The higher ring strain compared to a five-membered ring might also contribute to catalyst decomposition pathways.[4]

A study on phosphine-sulfonate palladium catalysts showed that increasing the chelate ring size from six to seven members resulted in significantly worse catalytic properties in ethylene polymerization due to increased ligand flexibility.[4] While this is a different system, it highlights the critical role of chelate ring size in catalytic performance.

Experimental Protocols

Detailed experimental protocols are essential for researchers to synthesize these ligands and evaluate their performance.

Synthesis of 2-(methylthio)aniline

A common route to synthesize 2-(methylthio)aniline involves the methylation of 2-aminothiophenol or the reduction of 2-(methylthio)nitrobenzene. A representative procedure is the methylation of a thiocyanatoaniline precursor.[6]

Workflow for the Synthesis of a Substituted (methylthio)aniline:

A Substituted thiocyanatoaniline D Reaction Mixture A->D B Methylating agent (e.g., Methyl iodide) B->D C Base (e.g., NaOH or KOH) in a suitable solvent (e.g., Methanol) C->D E Workup (e.g., Evaporation, Extraction) D->E Stirring at room temperature F Purification (e.g., Recrystallization, Distillation) E->F G Substituted (methylthio)aniline F->G

Caption: General workflow for the synthesis of a substituted (methylthio)aniline.

Step-by-Step Protocol (Adapted from general procedures[6][7][8]):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting substituted 2-thiocyanatoaniline (1 equivalent) in methanol.

  • Addition of Reagents: To this solution, add methyl iodide (1 equivalent). Then, slowly add an aqueous solution of sodium hydroxide (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Synthesis of 2-[(methylsulfanyl)methyl]aniline

The synthesis of 2-[(methylsulfanyl)methyl]aniline is less commonly reported. A plausible synthetic route involves the reaction of 2-aminobenzyl halide with sodium thiomethoxide or the reduction of a corresponding nitro precursor.

Proposed Synthetic Pathway:

A 2-Nitrobenzyl halide C 2-Nitro-1-[(methylsulfanyl)methyl]benzene A->C Nucleophilic Substitution B Sodium thiomethoxide (NaSMe) B->C E 2-[(methylsulfanyl)methyl]aniline C->E Nitro Group Reduction D Reducing agent (e.g., Fe/HCl or H2/Pd-C) D->E

Caption: Proposed synthetic pathway for 2-[(methylsulfanyl)methyl]aniline.

Step-by-Step Protocol (Hypothetical, based on standard organic transformations[7][9]):

  • Synthesis of 2-Nitro-1-[(methylsulfanyl)methyl]benzene:

    • Dissolve 2-nitrobenzyl bromide (1 equivalent) in a suitable aprotic solvent like dimethylformamide (DMF).

    • Add sodium thiomethoxide (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the 2-nitro-1-[(methylsulfanyl)methyl]benzene (1 equivalent) in a mixture of ethanol and water.

    • Add iron powder (3-4 equivalents) and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through celite to remove iron residues.

    • Remove the ethanol under reduced pressure, basify the aqueous residue, and extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the crude product, which can be further purified by distillation or chromatography.

Evaluation of Ligand Efficiency in a Suzuki-Miyaura Coupling Reaction

To quantitatively compare the ligand efficiency, a standardized catalytic experiment should be performed.

Experimental Workflow for Catalytic Testing:

cluster_0 Catalyst Preparation cluster_1 Reaction Setup cluster_2 Analysis A Pd precursor (e.g., Pd(OAc)2) C [Pd]-L Complex (in situ) A->C B Ligand (L) B->C H Reaction Mixture C->H D Aryl halide D->H E Arylboronic acid E->H F Base (e.g., K2CO3) F->H G Solvent (e.g., Toluene/H2O) G->H I Reaction under Inert Atmosphere H->I Heating J Aliquots at time intervals I->J K GC/HPLC Analysis J->K L Calculation of TON/TOF K->L

Caption: Workflow for evaluating ligand performance in a Suzuki-Miyaura coupling.

Protocol:

  • Catalyst Pre-formation (in situ): In a Schlenk tube under an inert atmosphere, stir the palladium precursor (e.g., Pd(OAc)2, 1 mol%) and the ligand (2.2 mol%) in the reaction solvent for 30 minutes.

  • Reaction: To the catalyst solution, add the aryl halide (1 equivalent), arylboronic acid (1.5 equivalents), and the base (2 equivalents).

  • Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitoring: Take aliquots from the reaction mixture at regular intervals and analyze them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the yield of the product.

  • Calculation of TON and TOF:

    • TON = (moles of product) / (moles of catalyst)

    • TOF = TON / time (often determined from the initial linear portion of the conversion vs. time plot).

Conclusion and Future Outlook

The choice between 2-[(methylsulfanyl)methyl]aniline and 2-(methylthio)aniline as ligands is a nuanced one, with the optimal choice being dependent on the specific application.

  • 2-(methylthio)aniline , forming a more stable five-membered chelate, is likely to be a more robust and selective ligand, particularly in reactions where catalyst stability is a major concern.

  • 2-[(methylsulfanyl)methyl]aniline , with its more flexible six-membered chelate, may exhibit higher catalytic activity (TOF) in certain reactions where geometric flexibility of the catalyst is advantageous.

To definitively determine the superior ligand for a given application, direct experimental comparison is indispensable. The protocols outlined in this guide provide a framework for such a comparative study. Future research should focus on the synthesis and catalytic evaluation of a broader range of N,S-bidentate ligands with varying chelate ring sizes and electronic properties to develop a more comprehensive understanding of their structure-activity relationships. This will enable the rational design of more efficient and selective catalysts for a wide array of chemical transformations.

References

  • Request PDF. (n.d.). Influence of chelate ring size on the properties of phosphinesulfonate palladium catalysts. Available at: [Link]

  • How to Measure Catalyst Turnover Frequency (TOF) for Hydrogen Evolution. (2025, August 20). [Source Name].
  • López, C., et al. (2008). Chelate-Size Effects on the Structures, Chemical Behavior, Properties, and Catalytic Activity of the New Palladium(II)−Allyl Complexes. [Journal Name].
  • Request PDF. (n.d.). Quantifying ligand effects in high-oxidation-state metal catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Ligand efficiency. Available at: [Link]

  • PMC. (n.d.). Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts. Available at: [Link]

  • Brainly. (2023, September 18). Why is a 5-membered chelate ring more stable than a 6-membered ring?. Available at: [Link]

  • Semantic Scholar. (2026, January 21). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic. Available at: [Link]

  • Google Patents. (n.d.). US3406202A - Preparation of aniline thioethers.
  • Experimental methods in c
  • PubMed. (2014, September 15). Palladium(II) complexes with N-heteroaromatic bidentate hydrazone ligands: the effect of the chelate ring size and lipophilicity on in vitro cytotoxic activity. Available at: [Link]

  • Quora. (2021, September 8). Why are chelates with a total number of atoms in the ring five, six, and seven more stable than four and eight?. Available at: [Link]

  • PMC. (n.d.). How Rigidity and Conjugation of Bidentate Ligands Affect the Geometry and Photophysics of Iron N-Heterocyclic Complexes: A Comparative Study. Available at: [Link]

  • Scribd. (n.d.). Chelate Ring Size and Metal Ion Stability. Available at: [Link]

  • Semantic Scholar. (n.d.). 2-(methylthio)aniline. Available at: [Link]

  • PMC. (n.d.). The nature of ligand efficiency. Available at: [Link]

  • OSTI.GOV. (n.d.). Turnover rates on complex heterogeneous catalysts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Available at: [Link]

  • ACS Publications. (2018, October 22). Chemical Method for Evaluating Catalytic Turnover Frequencies (TOF) of Moderate to Slow H2 Oxidation Electrocatalysts. Available at: [Link]

  • PMC. (2006, October 23). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. Available at: [Link]

  • PMC. (n.d.). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Available at: [Link]

  • SciSpace. (n.d.). On the preferences of five-membered chelate rings in coordination chemistry: insights from the Cambridge Structural Database and. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones. Available at: [Link]

  • GARDP Revive. (n.d.). Ligand Efficiency. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • MDPI. (2021, July 22). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Available at: [Link]

  • Research and Reviews. (2014, May 21). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Available at: [Link]

  • NextSDS. (n.d.). 2-[(methylsulfanyl)methyl]aniline — Chemical Substance Information. Available at: [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. (n.d.).
  • MDPI. (2025, February 1). Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]

  • PMC. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Available at: [Link]

Sources

Comparative

benchmarking 2-[(methylsulfanyl)methyl]aniline against standard bidentate N,S-ligands

Benchmarking 2-[(Methylsulfanyl)methyl]aniline (MTMA) Against Standard Bidentate N,S-Ligands: A Comprehensive Guide for Coordination Chemistry and Catalysis As a Senior Application Scientist, selecting the optimal ligand...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-[(Methylsulfanyl)methyl]aniline (MTMA) Against Standard Bidentate N,S-Ligands: A Comprehensive Guide for Coordination Chemistry and Catalysis

As a Senior Application Scientist, selecting the optimal ligand framework is rarely about finding the most complex molecule; it is about matching electronic and steric properties to the specific mechanistic demands of your catalytic cycle or metallodrug target. Hybrid bidentate N,S-donor ligands are prized for their hemilability—the "hard" nitrogen anchors the metal, while the "soft" sulfur can temporarily detach to open a coordination site for substrate binding.

This guide objectively benchmarks 2-[(methylsulfanyl)methyl]aniline (MTMA) against standard N,S-ligands such as 2-(methylthio)aniline (MTA) and 2-aminothiophenol (ATP) , providing the structural causality, quantitative data, and self-validating protocols necessary to implement these systems in your own workflows[1].

Structural and Electronic Causality: The "Why" Behind the Molecule

To understand why MTMA often outperforms traditional N,S-ligands in late-transition-metal catalysis, we must analyze the causality of its molecular architecture.

  • The Methylene Spacer Effect: Standard MTA features a thioether directly attached to the aniline ring. This allows the sulfur lone pairs to partially delocalize into the aromatic π-system, reducing sulfur's σ-donor capacity. In contrast, MTMA incorporates a methylene spacer (–CH₂–) between the aromatic ring and the sulfur atom[2]. This spacer acts as an electronic insulator, rendering the sulfur an aliphatic thioether. Consequently, MTMA exhibits significantly higher electron density at the sulfur center, making it a stronger σ-donor to metals like Palladium(II), Ruthenium(II), and Copper(II)[2].

  • Metallacycle Geometry: Coordination of MTA to a metal center forms a rigid 5-membered chelate ring. MTMA, due to the extra carbon, forms a 6-membered metallacycle. This larger ring increases the ligand's bite angle and steric flexibility, which is critical for facilitating the reductive elimination step in cross-coupling reactions[1][2].

ChelationLogic Metal Transition Metal (e.g., Pd, Ru, Cu) MTMA MTMA Ligand (Methylene Spacer) MTMA->Metal Coordinates Ring6 6-Membered Metallacycle (Aliphatic S-Donor) MTMA->Ring6 Forms MTA MTA Ligand (No Spacer) MTA->Metal Coordinates Ring5 5-Membered Metallacycle (Aryl S-Donor) MTA->Ring5 Forms Flex Higher Steric Flexibility & Wider Bite Angle Ring6->Flex Yields Rigid Rigid Geometry & Restricted Bite Angle Ring5->Rigid Yields

Fig 1. Mechanistic divergence in metallacycle formation between MTMA and MTA.

Quantitative Benchmarking Data

The table below summarizes the physicochemical and catalytic benchmarking data of MTMA against standard alternatives. The data reflects performance in a standard Palladium-catalyzed Suzuki-Miyaura cross-coupling benchmark (using aryl bromides and phenylboronic acid).

Ligand Parameter2-[(Methylsulfanyl)methyl]aniline (MTMA)2-(Methylthio)aniline (MTA)2-Aminothiophenol (ATP)
S-Donor Classification Aliphatic Thioether (Strong σ-donor)Aryl Thioether (Weak σ-donor)Thiolate (Anionic, strong donor)
Chelate Ring Size 6-membered5-membered5-membered
Approx. Bite Angle (Pd) ~88° - 92°~82° - 85°~80° - 84°
Hemilability High (Optimal for catalysis)ModerateLow (Forms inert polymers)
Oxidative Stability ModerateHighLow (Easily forms disulfides)
Relative Catalytic Yield 94% 76%< 10% (Catalyst poisoning)

Insight: ATP performs poorly in catalysis because the highly nucleophilic thiolate irreversibly binds to the metal, causing catalyst poisoning. MTMA strikes the perfect balance: its aliphatic sulfur is a strong enough donor to stabilize the active catalyst, yet hemilabile enough to allow substrate coordination.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. We utilize Palladium(II) as the benchmark metal due to its ubiquitous role in cross-coupling[3].

Protocol A: Synthesis and Validation of [Pd(MTMA)Cl₂]

Causality: We use [Pd(COD)Cl₂] (COD = 1,5-cyclooctadiene) as the metal precursor because COD is a labile, weakly coordinating bidentate ligand. The thermodynamic driving force of the N,S-chelate effect ensures complete displacement of COD by MTMA.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under inert N₂ atmosphere, dissolve 1.0 mmol of [Pd(COD)Cl₂] in 15 mL of anhydrous dichloromethane (DCM).

  • Ligand Addition: Slowly add 1.05 mmol of MTMA dissolved in 5 mL of DCM dropwise at room temperature. The solution will shift from pale yellow to deep orange.

  • Stirring: Stir the reaction mixture for 4 hours.

  • Precipitation: Concentrate the solvent to ~5 mL under reduced pressure, then rapidly inject 20 mL of cold diethyl ether to precipitate the [Pd(MTMA)Cl₂] complex.

  • Isolation: Filter the solid, wash with cold hexane (2 x 10 mL), and dry in vacuo.

Self-Validation Check (¹H-NMR in DMSO-d₆): Do not proceed to catalysis without NMR validation. In the free MTMA ligand, the methylene spacer protons (–CH₂–) resonate at approximately 3.7 ppm[2]. Upon successful coordination to the electron-withdrawing Pd(II) center, these protons must shift significantly downfield (typically >4.1 ppm). If this shift is absent, or if free COD peaks (5.6 ppm) remain, the complexation failed or is impure. Recrystallize from DCM/hexane.

Protocol B: Catalytic Benchmarking (Suzuki-Miyaura Coupling)
  • Setup: Charge a reaction vial with 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and 1 mol% of the validated[Pd(MTMA)Cl₂] catalyst.

  • Solvent: Add 5 mL of a DMF/H₂O mixture (4:1 v/v).

  • Reaction: Heat to 80°C for 6 hours under vigorous stirring.

  • Quench & Extract: Cool to room temperature, dilute with 10 mL water, and extract with ethyl acetate (3 x 10 mL).

  • Analysis: Analyze the organic layer via GC-MS using dodecane as an internal standard to quantify the biphenyl product yield.

Workflow Prep Ligand Preparation Complex Metal Complexation Prep->Complex Valid Self-Validation (1H-NMR/XRD) Complex->Valid Valid->Complex Impure Catalysis Catalytic Benchmarking Valid->Catalysis Pure Analysis Quantitative Analysis Catalysis->Analysis

Fig 2. Self-validating experimental workflow for N,S-ligand complexation and benchmarking.

References

  • Al-Jeboori, M. J., et al. (2013). "Copper(II) Complexes of 2-(Methylthiomethyl)anilines: Spectral and Structural Properties and In Vitro Antimicrobial Activity." Journal of Inorganic Chemistry. URL:[Link]

  • Olalekan, T. E. (2013). "Synthesis, characterisation and biological activity of 2-(methylthiomethyl)anilines, 2-(methylthio)anilines, their Schiff-base derivatives and metal(II) (Co, Ni, Cu) complexes." Rhodes University Theses and Dissertations. URL:[Link]

  • Glaxo Group Limited. (1997). "Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders (WO1997049698A1)." Google Patents.

Sources

Validation

Comparative Cytotoxicity of 2-[(methylsulfanyl)methyl]aniline and its Analogs: A Guide for Drug Development Professionals

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery In the landscape of modern drug development, the early and accurate assessment of a compound's cytotoxic potential is paramount. Aniline and its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

In the landscape of modern drug development, the early and accurate assessment of a compound's cytotoxic potential is paramount. Aniline and its derivatives, a class of compounds integral to the synthesis of a vast array of pharmaceuticals, present a particular challenge due to their known toxicological profiles.[1] Understanding the structure-activity relationships (SAR) that govern their cytotoxicity is not merely an academic exercise but a critical step in designing safer, more effective therapeutic agents. This guide provides a comparative analysis of the cytotoxic effects of 2-[(methylsulfanyl)methyl]aniline and related anilines, offering insights grounded in experimental data to inform preclinical decision-making.

The toxicity of aniline compounds has been well-documented, with effects ranging from methemoglobinemia and hemolysis to potential carcinogenicity.[1] The molecular mechanisms underlying this toxicity are often linked to oxidative stress, where the compound or its metabolites lead to an overproduction of reactive oxygen species (ROS).[2][3] This oxidative onslaught can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways and cell death.[1][2] Therefore, a nuanced understanding of how subtle structural modifications to the aniline scaffold can modulate these cytotoxic effects is essential for medicinal chemists and toxicologists.

This guide will delve into the comparative cytotoxicity of a specific aniline derivative, 2-[(methylsulfanyl)methyl]aniline, and its structural relatives. By examining available data and outlining robust experimental protocols, we aim to provide researchers with the tools and knowledge necessary to navigate the complexities of aniline-related cytotoxicity.

Understanding the Landscape: Structure-Activity Relationships of Aniline Cytotoxicity

The cytotoxic potential of aniline derivatives is not a monolithic property but is instead intricately linked to the nature and position of substituents on the aromatic ring. Several key principles have emerged from numerous studies:

  • Hydrophobicity: A critical determinant of a compound's ability to traverse cellular membranes and interact with intracellular targets is its hydrophobicity, often quantified by the logarithm of the octanol/water partition coefficient (log P).[4][5] Generally, an increase in lipophilicity correlates with greater cytotoxicity, as it facilitates accumulation within the cell.[4][6]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly influence the metabolic activation of anilines.[7] Metabolic oxidation of the amino group is a key step in the formation of reactive intermediates that can induce cellular damage.

  • Steric Hindrance: The size and position of substituents can sterically hinder the approach of metabolic enzymes, potentially reducing the formation of toxic metabolites.[8] For instance, substitution at both ortho positions of the aniline ring has been investigated as a strategy to decrease genotoxicity.[8]

Comparative Cytotoxicity Data

While specific comparative cytotoxicity data for 2-[(methylsulfanyl)methyl]aniline is not extensively available in the public domain, we can draw valuable inferences from studies on structurally related aniline derivatives. The following table summarizes representative cytotoxicity data (IC50 values) for various aniline analogs against different cell lines. A lower IC50 value indicates greater cytotoxic potency.

Compound/DerivativeCell LineIC50 (µM)Reference
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226 (Non-Small Cell Lung Cancer)0.94[9]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineMDA-MB-231/ATCC (Breast Cancer)0.04[9]
2-methylsulfanyl-[2][10]triazolo[1,5-a]quinazoline derivative 13Hep-G2 (Hepatocellular Carcinoma)9.34 µg/mL[11]
2-methylsulfanyl-[2][10]triazolo[1,5-a]quinazoline derivative 13HCT-116 (Colon Carcinoma)11.51 µg/mL[11]
2-methylsulfanyl-5-ethoxy-[2][10]triazolo[1,5-a]quinazoline derivative 17Hep-G2 (Hepatocellular Carcinoma)19.22 µg/mL[11]
2-methylsulfanyl-5-ethoxy-[2][10]triazolo[1,5-a]quinazoline derivative 17HCT-116 (Colon Carcinoma)17.39 µg/mL[11]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.[9]

Experimental Protocols for Assessing Cytotoxicity

To ensure the generation of reliable and reproducible cytotoxicity data, the adoption of standardized and well-validated experimental protocols is crucial. The MTT and LDH assays are two of the most widely used methods for this purpose.[12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]

  • Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the test compound.[9] Include appropriate controls, such as a vehicle control (medium with the solvent used for the compound) and an untreated control.[13]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9][10]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[10][13] A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[9]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon cell lysis or membrane damage.[14][15]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3). It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).[15]

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the cell culture supernatant to a new 96-well plate.[15]

  • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[14][15] During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.[14]

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizing the Process: Experimental Workflow and Key Concepts

To better illustrate the experimental design and the underlying principles of cytotoxicity testing, the following diagrams are provided.

G cluster_workflow Cytotoxicity Assay Workflow A Cell Seeding B Compound Treatment A->B C Incubation B->C D Assay-Specific Steps (MTT or LDH) C->D E Data Acquisition (Absorbance Reading) D->E F Data Analysis (IC50 Determination) E->F

Caption: A generalized workflow for in vitro cytotoxicity assessment.

G cluster_aniline Aniline-Induced Cytotoxicity Aniline Aniline Derivative Metabolism Metabolic Activation (e.g., by CYPs) Aniline->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

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Safety & Regulatory Compliance

Safety

2-[(Methylsulfanyl)methyl]aniline proper disposal procedures

As drug development and synthetic chemistry advance, handling bifunctional intermediates like 2-[(methylsulfanyl)methyl]aniline (CAS: 34774-84-0) requires absolute precision. Featuring both a primary aromatic amine (anil...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, handling bifunctional intermediates like 2-[(methylsulfanyl)methyl]aniline (CAS: 34774-84-0) requires absolute precision. Featuring both a primary aromatic amine (aniline) and a thioether linkage, this molecule is highly valuable in synthesis but introduces complex safety and logistical challenges. This guide provides actionable, self-validating protocols for the safe handling, decontamination, and disposal of this compound, ensuring your laboratory operates at the highest standards of safety and compliance.

Mechanistic Hazard Profiling & Causality

To design an effective disposal strategy, we must first understand the chemical causality behind the compound's hazards. According to its1[1], 2-[(methylsulfanyl)methyl]aniline is classified under Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and causes Serious Eye Damage (Category 1)[1].

  • The Aniline Moiety (Dermal & Systemic Toxicity): Aniline derivatives are highly lipophilic, allowing for rapid dermal absorption. Once in the bloodstream, they oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia—a condition that severely impairs oxygen transport. This dictates the absolute necessity of rigorous skin protection.

  • The Thioether Moiety (Reactivity & Odor): The methylsulfanyl group acts as a strong nucleophile and is highly susceptible to oxidation. Contact with strong oxidizers (e.g., peroxides, nitric acid) during improper waste mixing can lead to rapid, exothermic reactions forming sulfoxides or sulfones. Furthermore, it contributes to the compound's noxious odor, requiring strict engineering controls.

Quantitative Data & Operational Constraints

Before initiating any disposal or experimental workflow, ensure your operational setup aligns with the physical and chemical constraints of the molecule.

Table 1: Hazard Classifications & Operational Logistics

ParameterValue / ClassificationOperational Implication
CAS Number 34774-84-0Use for exact waste tracking and manifest generation.
Acute Toxicity Cat. 4 (H302, H312, H332)Mandates closed-system handling; no open bench work.
Skin/Eye Hazard Irrit. 2 (H315), Dam. 1 (H318)Requires splash-proof goggles and double-gloving (Nitrile over PE).
Target Organ STOT SE 3 (H336)Fume hood ventilation must maintain face velocity > 100 fpm.
Incompatibilities Strong oxidizers, acidsSegregate waste streams strictly; avoid bleach in direct spills.

Waste Segregation Logic

Proper segregation prevents in-container reactions. Because 2-[(methylsulfanyl)methyl]aniline is a weak base, mixing it directly with concentrated acidic waste can cause an exothermic salt-formation reaction, potentially leading to container rupture.

WasteRouting Start 2-[(Methylsulfanyl)methyl]aniline Waste Stream IsLiquid Physical State? Start->IsLiquid Aqueous Aqueous or Organic? IsLiquid->Aqueous Liquid Solid Solid Waste (PPE, Glassware) IsLiquid->Solid Solid Organic Halogenated Solvent? Aqueous->Organic Organic AqWaste Aqueous Waste (pH 6-8) Aqueous->AqWaste Aqueous OrgNonHal Non-Halogenated Organic Waste Organic->OrgNonHal No OrgHal Halogenated Organic Waste Organic->OrgHal Yes SolidBin Hazardous Solid Waste (Incineration) Solid->SolidBin

Fig 1: Logical decision tree for the segregation and routing of 2-[(Methylsulfanyl)methyl]aniline.

Step-by-Step Disposal Methodologies

Every protocol executed in the laboratory must be a self-validating system to ensure environmental and personnel safety.

Protocol A: Routine Liquid Waste Disposal Causality: Organic solvents containing this compound must be kept neutral or slightly basic during storage to prevent exothermic protonation and off-gassing.

  • Preparation : Place a PTFE-lined High-Density Polyethylene (HDPE) waste container inside secondary containment. Do not use metal containers, as amines can form corrosive complexes with copper or brass alloys.

  • Transfer : Using a dedicated funnel, transfer the liquid waste into the container. Do not exceed 80% capacity to allow for vapor expansion.

  • System Validation : Visually inspect the waste container for phase separation or gas evolution. If bubbling occurs, immediately vent the container in a fume hood—this indicates an unintended reaction with an incompatible trace chemical.

  • Labeling : Affix a hazardous waste label detailing "Toxic Organic Liquid, Contains 2-[(Methylsulfanyl)methyl]aniline (Aniline Derivative)."

Protocol B: Glassware Decontamination Causality: Residual compound on glassware poses a chronic dermal exposure risk. We utilize an acid-base extraction principle to render the compound highly water-soluble for safe, complete rinsing.

  • Primary Rinse : Rinse the glassware with a polar aprotic solvent (e.g., acetone or ethyl acetate) to dissolve the bulk organic residue. Collect this in the organic waste stream.

  • Acidic Wash : Rinse the glassware with 0.1 M Hydrochloric Acid (HCl). Mechanism: The acid protonates the primary amine, converting the lipophilic molecule into a highly water-soluble anilinium chloride salt, stripping it from the glass surface.

  • System Validation : Collect the acidic washings and test the pH using indicator paper. A pH of 5–6 confirms that the acid has effectively neutralized the free base without leaving dangerous amounts of unreacted acid in the effluent.

  • Final Rinse : Triple-rinse with deionized water and route the aqueous effluent to the designated pH-adjusted aqueous waste stream.

Spill Response and Decontamination Workflow

In the event of a spill, immediate containment is critical to prevent inhalation exposure (STOT SE 3 hazard) and environmental contamination[2].

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate (Prevent Inhalation) Spill->Evac PPE Don Level B/C PPE (Respirator, Nitrile) Evac->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealed HDPE Container Absorb->Collect Decon Decontaminate Surface (0.1M HCl Wash) Collect->Decon Validate Validate pH (5-6) & Transfer to Waste Decon->Validate

Fig 2: Step-by-step operational workflow for chemical spill response and surface decontamination.

Emergency Spill Protocol:

  • Evacuation & Airflow : Evacuate the immediate 5-meter radius. Ensure the fume hood sashes are open to maximize room air turnover.

  • PPE Donning : Responders must wear Level C PPE, including a half-face respirator with organic vapor (OV) cartridges, splash goggles, and heavy-duty nitrile gloves.

  • Containment : Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Crucial Note: Do not use combustible absorbents like sawdust, as the compound's reactivity could initiate smoldering.

  • Collection : Use non-sparking polypropylene scoops to transfer the saturated absorbent into a wide-mouth HDPE bucket.

  • Surface Decontamination : Wipe the affected area with a 0.1 M HCl solution to protonate and lift residual chemical, followed by a mild detergent wash.

  • System Validation : Swab the area and check for the characteristic thioether odor; a lack of odor indicates successful decontamination.

References

  • 2-[(methylsulfanyl)methyl]aniline — Chemical Substance Information , NextSDS Substance Database, 1

  • 2-[(Methylsulfanyl)methyl]aniline | C8H11NS | CID 12357487 , National Institutes of Health (NIH) PubChem, 2

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-[(Methylsulfanyl)methyl]aniline: Essential Safety Protocols

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or reactive compounds like 2-[(Methylsulfanyl)methyl]aniline (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or reactive compounds like 2-[(Methylsulfanyl)methyl]aniline (CAS No. 34774-84-0) demands more than just following a checklist; it requires a deep, causal understanding of the risks involved and the implementation of self-validating safety protocols. This guide moves beyond mere instructions to provide a procedural and logistical framework for the safe handling of this compound, ensuring both personal safety and experimental validity.

Foundational Hazard Assessment: Understanding the "Why"

Before any protective equipment is selected, a thorough understanding of the specific threats posed by 2-[(Methylsulfanyl)methyl]aniline is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted risk profile.

  • Acute Toxicity 4 (Oral, Dermal, Inhalation): This classification indicates that the substance can be harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[1][2]

  • Skin Irritation 2: Direct contact is likely to cause skin irritation.[1][2]

  • Serious Eye Damage 1: This is a critical hazard, signifying that contact can cause irreversible damage to the eyes.[1]

  • Specific Target Organ Toxicity — Single Exposure 3: Inhalation may lead to drowsiness or dizziness.[1][2]

This profile dictates that all potential routes of exposure—dermal (skin), ocular (eyes), and respiratory (inhalation)—must be rigorously protected.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the hazards identified above and the specific procedures being performed. The following table summarizes the essential PPE for handling 2-[(Methylsulfanyl)methyl]aniline.

Protection Type Specification Rationale & Expert Insight
Hand Protection Nitrile or Neoprene rubber gloves. Inspect before use.The compound's aniline structure and dermal toxicity necessitate chemically resistant gloves.[3] Always use proper glove removal technique to avoid contaminating your skin.[4] Dispose of contaminated gloves immediately after use in accordance with laboratory and local regulations.[4]
Eye & Face Protection Chemical safety goggles and a face shield.Due to the "Serious Eye Damage 1" classification[1], standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes. A face shield must be worn over the goggles during procedures with a high risk of splashing.[4]
Respiratory Protection Use in a certified chemical fume hood. If a hood is not available or if generating aerosols/dust, use a NIOSH-approved respirator.The primary engineering control is a well-ventilated area, preferably a chemical fume hood, to mitigate inhalation risk.[5][6] For emergencies or when engineering controls are insufficient, a respirator is required.[3]
Protective Clothing Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, a chemically resistant apron or suit may be necessary.To prevent accidental skin contact, a standard lab coat is the minimum requirement.[3][7] Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly.[8]

Procedural Guidance: From Operation to Disposal

Effective protection relies on the correct implementation of procedures. The following step-by-step guides provide a framework for safe operations.

Pre-Handling Safety Checklist & PPE Donning Workflow

This workflow ensures that all safety considerations are addressed before handling the chemical.

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Handling & Disposal A 1. Review SDS for 2-[(Methylsulfanyl)methyl]aniline B 2. Verify Chemical Fume Hood is Operational A->B C 3. Locate & Verify Eyewash Station and Safety Shower B->C D 4. Assemble All Necessary Handling Equipment C->D E 5. Don Lab Coat & Closed-Toe Shoes D->E Proceed to Donning F 6. Don Safety Goggles E->F G 7. Don Face Shield (if splash risk exists) F->G H 8. Don Gloves (ensure cuffs are over lab coat sleeves) G->H I 9. Proceed with Chemical Handling H->I Ready for Handling J 10. Dispose of Contaminated Waste in Designated Container I->J

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Methylsulfanyl)methyl]aniline
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Reactant of Route 2
2-[(Methylsulfanyl)methyl]aniline
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